Sos1-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H28F3N3O2 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-[4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-2-methyl-8,9-dihydrofuro[2,3-h]quinazolin-6-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C26H28F3N3O2/c1-13(17-4-3-5-18(22(17)27)25(28)29)30-26-21-12-20(15-6-8-16(33)9-7-15)24-19(10-11-34-24)23(21)31-14(2)32-26/h3-5,12-13,15-16,25,33H,6-11H2,1-2H3,(H,30,31,32)/t13-,15?,16?/m1/s1 |
InChI Key |
SHKRNXVJKPJIKE-IUDNXUCKSA-N |
Isomeric SMILES |
CC1=NC2=C3CCOC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)C5CCC(CC5)O |
Canonical SMILES |
CC1=NC2=C3CCOC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)C5CCC(CC5)O |
Origin of Product |
United States |
Foundational & Exploratory
Probing the KRAS-SOS1 Interface: A Technical Guide to the Structure-Activity Relationship of SOS1-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for the Son of Sevenless 1 (SOS1) inhibitor, SOS1-IN-6. As a critical guanine nucleotide exchange factor (GEF), SOS1 orchestrates the activation of KRAS, a central node in cellular signaling. The aberrant activation of the RAS/MAPK pathway is a hallmark of numerous human cancers, making the disruption of the SOS1-KRAS interaction a compelling therapeutic strategy. This document outlines the underlying biology, key quantitative data for this compound, detailed experimental methodologies for inhibitor characterization, and the essential signaling pathways involved.
The SOS1 Signaling Pathway: A Central Role in Cell Proliferation
SOS1 is recruited to the plasma membrane by the adaptor protein Grb2 following the activation of receptor tyrosine kinases (RTKs). At the membrane, SOS1 facilitates the exchange of GDP for GTP on RAS proteins, switching them to their active, signal-transducing state. This initiates a downstream phosphorylation cascade through RAF, MEK, and ERK, ultimately driving gene expression programs that control cell proliferation, differentiation, and survival. The central role of SOS1 in this cascade makes it a prime target for intervention in RAS-driven malignancies.
Caption: Figure 1: The SOS1-mediated RAS/MAPK signaling cascade.
Structure-Activity Relationship of this compound
This compound, also identified as compound 33-P1 in patent literature (WO2021249475A1), is a potent inhibitor of the SOS1-KRAS interaction. While a comprehensive SAR table detailing a full series of analogs is not publicly available in the searched scientific literature, the inhibitory activity of the parent compound has been quantified against specific KRAS mutants.
This data highlights the compound's potent, nanomolar activity and provides a benchmark for its efficacy. The development of a full SAR profile would typically involve systematic modification of the core scaffold to probe interactions within the SOS1 binding pocket and optimize for potency, selectivity, and pharmacokinetic properties.
Table 1: Biochemical Activity of this compound
| Compound ID | Target Interaction | IC50 (nM) |
|---|---|---|
| This compound | SOS1-KRAS G12D | 14.9 |
| (Compound 33-P1) | SOS1-KRAS G12V | 73.3 |
Experimental Protocols
Characterization of SOS1 inhibitors like this compound involves a suite of biochemical and cellular assays to determine potency, mechanism of action, and cellular efficacy.
Biochemical Assay: SOS1-KRAS Interaction (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying the protein-protein interaction between SOS1 and KRAS in a high-throughput format.
The Role of Sos1 Inhibitors in RAS Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibition of the RAS pathway through the targeting of the Son of Sevenless homolog 1 (Sos1) protein. Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are key regulators of cell proliferation, differentiation, and survival.[1] Mutations in RAS genes are prevalent in many human cancers, making the RAS signaling cascade a prime target for therapeutic intervention. Direct inhibition of mutated RAS has proven challenging, leading to the exploration of upstream regulators like Sos1 as a promising alternative therapeutic strategy.
Mechanism of Action of Sos1 Inhibitors
Under normal physiological conditions, Sos1 is recruited to the plasma membrane upon the activation of receptor tyrosine kinases (RTKs). This recruitment allows Sos1 to catalyze the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated, GTP-bound RAS then engages with downstream effector proteins, initiating signaling cascades such as the MAPK/ERK pathway that drive cell growth.[1]
Sos1 inhibitors function by disrupting the interaction between Sos1 and RAS.[1] By binding to a pocket on the Sos1 protein, these small molecules prevent the formation of the Sos1-RAS complex, thereby blocking the nucleotide exchange process. This leads to an accumulation of the inactive, GDP-bound form of RAS and a subsequent downregulation of downstream signaling pathways, ultimately inhibiting cancer cell proliferation.[1][2]
Quantitative Data for a Representative Sos1 Inhibitor
To illustrate the potency of Sos1 inhibitors, this guide presents data for a representative compound, Compound 8u , a novel Sos1 inhibitor with a pyrido[2,3-d]pyrimidin-7-one scaffold, as described by Li et al. (2023).[3]
| Assay | Metric | Value (nM) | Cell Line | Notes |
| Biochemical Assay | ||||
| KRAS G12C/SOS1 HTRF Assay | IC50 | 29.3 | - | Measures the half-maximal inhibitory concentration against the interaction of KRAS G12C and Sos1. |
| Cell-Based Assays | ||||
| 3D Cell Growth Inhibition | IC50 | 27.7 | MIA PaCa-2 (KRAS G12C) | Measures the half-maximal inhibitory concentration of cell growth in a 3D culture model. |
| IC50 | 116 | AsPC-1 (KRAS G12D) | ||
| IC50 | 129 | SW-620 (KRAS G12V) | ||
| IC50 | 137 | NCI-H358 (KRAS G12C) | ||
| IC50 | 215 | HCT-116 (KRAS G13D) | ||
| p-ERK Inhibition | IC50 | 100-300 | MIA PaCa-2 (KRAS G12C) | Measures the half-maximal inhibitory concentration of ERK phosphorylation, a downstream marker of RAS pathway activation. |
| p-AKT Inhibition | IC50 | >1000 | MIA PaCa-2 (KRAS G12C) | Measures the half-maximal inhibitory concentration of AKT phosphorylation, a marker for a parallel signaling pathway. |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Sos1 inhibitors are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This biochemical assay is designed to quantify the inhibitory effect of compounds on the protein-protein interaction between Sos1 and KRAS.
Materials:
-
Recombinant GST-tagged KRAS G12C protein
-
Recombinant His-tagged Sos1 protein
-
GTP
-
Test compounds (e.g., Compound 8u)
-
MAb Anti-GST-XL665
-
MAb Anti-6HIS Tb cryptate Gold
-
Assay buffer
-
384-well white microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well microplate, add 2 µL of the test compound solution.
-
Add 8 µL of a master mix containing GST-KRAS G12C (40 nM), His-Sos1 (20 nM), and GTP (10 µM) to each well.
-
Add 10 µL of a detection mix containing MAb Anti-GST-XL665 and MAb Anti-6HIS Tb cryptate Gold to each well.
-
Incubate the plate at room temperature for 2 hours.
-
Read the HTRF signals using a microplate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.
-
Calculate the HTRF ratio (OD665/OD620) and plot the values against the compound concentration to determine the IC50.[4]
3D Cell Proliferation Assay
This cell-based assay assesses the anti-proliferative activity of the Sos1 inhibitor in a three-dimensional cell culture model, which more closely mimics the in vivo tumor environment.
Materials:
-
Cancer cell line (e.g., MIA PaCa-2)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Matrigel
-
Test compound
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
96-well clear bottom white plate
Procedure:
-
Harvest and resuspend cells in a 1:1 mixture of cell culture medium and Matrigel at a density of 2 x 10^4 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Add 100 µL of cell culture medium containing serial dilutions of the test compound to each well.
-
Incubate the plate for 7 days at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence values against the compound concentration to determine the IC50.[3]
Western Blot for Phospho-ERK (p-ERK) Analysis
This assay measures the levels of phosphorylated ERK, a key downstream effector in the RAS-MAPK pathway, to confirm the on-target effect of the Sos1 inhibitor in a cellular context.
Materials:
-
Cancer cell line (e.g., MIA PaCa-2)
-
Cell culture medium
-
Test compound
-
Lysis buffer
-
Protein assay reagent
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK levels to total ERK and the loading control (GAPDH).[3]
Visualizations
RAS Signaling Pathway and Sos1 Inhibition
Caption: RAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Sos1 Inhibitor Characterization
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Sos1: A Validated Therapeutic Target in Pancreatic Cancer
An In-depth Technical Guide on the Preclinical Validation of Son of Sevenless 1 (Sos1) Inhibition in Pancreatic Ductal Adenocarcinoma (PDAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting Son of Sevenless 1 (Sos1) as a viable therapeutic target in pancreatic cancer. Given the high frequency of KRAS mutations in pancreatic ductal adenocarcinoma (PDAC), which are often challenging to target directly, inhibiting key regulators of KRAS activation like Sos1 has emerged as a promising alternative strategy. This document summarizes key quantitative data from preclinical studies on various Sos1 inhibitors, details the experimental methodologies employed, and visualizes the critical signaling pathways and experimental workflows. While direct public data on a compound specifically named "Sos1-IN-6" is not available, this guide synthesizes findings from studies on other potent Sos1 inhibitors such as BAY-293, BI-3406, and others, to validate the Sos1 target in pancreatic cancer.
Core Concept: Targeting the KRAS Activator Sos1
KRAS is the most frequently mutated oncogene in pancreatic cancer, with mutations present in up to 90% of tumors.[1][2] These mutations lock KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive tumor cell proliferation, survival, and metabolic reprogramming.[1] Sos1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by catalyzing the exchange of GDP for GTP.[1][3] Therefore, inhibiting the interaction between Sos1 and KRAS presents a pan-KRAS therapeutic strategy, independent of the specific KRAS mutation.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on Sos1 inhibitors in pancreatic cancer models.
Table 1: In Vitro Efficacy of Sos1 Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Cell Line | KRAS Mutation | Assay Type | Endpoint | Result | Reference |
| BAY-293 | MIA PaCa-2 | G12C | MTT Assay | Cytotoxicity (CI) | Synergism with MEK inhibitors | [4][5] |
| AsPC-1 | G12D | MTT Assay | Cytotoxicity (CI) | Synergism with modulators of glucose utilization | [4][5] | |
| BxPC-3 | Wild-type | MTT Assay | Cytotoxicity | Less sensitive compared to KRAS-mutant lines | [4][5] | |
| BI-3406 | Multiple | Various | Proliferation Assay | IC50 | Effective in KRAS-driven cancers | [2] |
| Compound 13c | MIA PaCa-2 | G12C | Biochemical Assay | IC50 (Sos1-KRAS interaction) | 3.9 nM | [6] |
| Cellular Assay | IC50 (Sos1-KRAS interaction) | 21 nM | [6] | |||
| SIAIS562055 (PROTAC) | MIA PaCa-2 | G12C | Proliferation Assay | Cytotoxicity | Potent anti-proliferative activity | [7] |
Table 2: In Vivo Efficacy of Sos1 Inhibitors in Pancreatic Cancer Xenograft Models
| Inhibitor | Animal Model | Tumor Model | Dosing | Endpoint | Result | Reference |
| Compound 13c | Beagle | N/A | Oral | Bioavailability | 86.8% | [6] |
| Xenograft Mice | Mia-paca-2 | Not specified | Tumor Suppression | 83.0% | [6] | |
| SIAIS562055 (PROTAC) | Xenograft Mice | MIA PaCa-2 | 20 mg/kg daily | Tumor Growth Inhibition | 45.9% | [7] |
| 40 mg/kg daily | Tumor Growth Inhibition | 81.3% | [7] | |||
| BI 1701963 | Mouse Model | KPCY (KRAS G12D) | Not specified | Tumor Growth | Suppression of tumor growth | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical validation of Sos1 inhibitors.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Pancreatic cancer cell lines (e.g., MIA PaCa-2, AsPC-1, BxPC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the Sos1 inhibitor (e.g., BAY-293) alone or in combination with other agents for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. Combination indices (CI) are calculated using the Chou-Talalay method to determine synergy, additivity, or antagonism.[4][9]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
-
Cell Lysis: Treated and untreated pancreatic cancer cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, Sos1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of Sos1 inhibitors in a living organism.
-
Cell Implantation: Human pancreatic cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The Sos1 inhibitor (e.g., Compound 13c) is administered via a specific route (e.g., oral gavage) at a defined dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.[6][7]
Mandatory Visualizations
Signaling Pathways
References
- 1. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PPDPF Promotes the Development of Mutant KRAS‐Driven Pancreatic Ductal Adenocarcinoma by Regulating the GEF Activity of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Biophysical Characterization of Sos1-IN-6 Binding to SOS1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biophysical characterization of the binding of Sos1-IN-6, a potent inhibitor of Son of Sevenless 1 (SOS1), to its target protein. SOS1 is a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, playing a pivotal role in cell signaling pathways that govern cell growth, differentiation, and survival.[1] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[2][3] this compound has been identified as an inhibitor of this interaction, with demonstrated activity against specific KRAS mutants.
This document summarizes the available quantitative data, presents detailed experimental protocols for key biophysical assays, and provides visual representations of the relevant signaling pathway and experimental workflows to facilitate a comprehensive understanding of the this compound-SOS1 interaction.
Quantitative Data Summary
The following table summarizes the available biophysical and biochemical data for this compound and other relevant SOS1 inhibitors. While comprehensive thermodynamic and kinetic data for this compound are not publicly available, data from related compounds such as BAY-293 and the BI-3406-derived PROTAC, SIAIS562055, are included for comparative purposes.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | Biochemical Assay | SOS1-KRAS G12D | IC₅₀ | 14.9 nM | [MedChemExpress Data] |
| This compound | Biochemical Assay | SOS1-KRAS G12V | IC₅₀ | 73.3 nM | [MedChemExpress Data] |
| SIAIS562055 | Surface Plasmon Resonance (SPR) | SOS1 | K_D | 95.9 nM | [4] |
| BAY-293 | Isothermal Titration Calorimetry (ITC) | SOS1 catalytic domain | K_D | 36 nM | [5] |
| BAY-293 | Isothermal Titration Calorimetry (ITC) | SOS1 catalytic domain | ΔH | -14.1 kcal/mol | [5] |
| BAY-293 | Isothermal Titration Calorimetry (ITC) | SOS1 catalytic domain | -TΔS | +5.5 kcal/mol | [5] |
| BI-3406 | Biochemical Assay | SOS1-KRAS | IC₅₀ | 6 nM | [Boehringer Ingelheim Data] |
Note: IC₅₀ (half-maximal inhibitory concentration) values indicate the functional potency of an inhibitor in a biochemical assay, while K_D (dissociation constant) represents the equilibrium constant for the binding of a ligand to a macromolecule and is a direct measure of binding affinity. ΔH (enthalpy change) and -TΔS (entropic contribution) provide insights into the thermodynamics of the binding event.
Signaling Pathway and Inhibition
SOS1 acts as a critical link in the RAS/MAPK signaling cascade. It facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.[6] Activated, GTP-bound RAS then engages downstream effectors such as RAF, MEK, and ERK, promoting cell proliferation and survival.[3][7] SOS1 inhibitors, including this compound, function by binding to a pocket on SOS1, thereby disrupting its interaction with RAS and preventing its activation.[2][5]
Caption: The SOS1 signaling pathway and mechanism of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the biophysical characterization of this compound are not publicly available. However, the following sections describe generalized yet detailed methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which are standard techniques for characterizing protein-small molecule interactions and are based on protocols used for similar SOS1 inhibitors.[4][5]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.
Objective: To determine the binding affinity (K_D), association rate constant (k_a), and dissociation rate constant (k_d) of this compound binding to SOS1.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Recombinant human SOS1 protein (catalytic domain, residues 564-1049)
-
This compound
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize SOS1 protein onto the sensor surface via amine coupling by injecting a solution of SOS1 (e.g., 20 µg/mL in immobilization buffer) until the desired immobilization level is reached (e.g., ~10,000 response units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell is prepared similarly but without the injection of SOS1 to serve as a negative control.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the different concentrations of this compound over the immobilized SOS1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association of the analyte to the ligand in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the complex.
-
Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (k_a and k_d) and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Caption: A representative workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) of the interaction.
Objective: To determine the thermodynamic profile of this compound binding to SOS1.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human SOS1 protein (catalytic domain)
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the SOS1 protein against the dialysis buffer to ensure buffer matching between the protein and ligand solutions.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and inhibitor solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Determine the accurate concentrations of both the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the SOS1 protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume and spacing.
-
Perform a series of small injections (e.g., 1-2 µL) of the inhibitor solution into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
This guide provides a framework for understanding and investigating the biophysical characteristics of the this compound interaction with SOS1. The provided protocols and diagrams serve as a foundation for designing and interpreting experiments aimed at elucidating the molecular details of this important therapeutic target.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Early-Stage Research on Sos1-IN-6: A Technical Overview of Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and cellular effects of Sos1-IN-6, a potent inhibitor of the Son of sevenless homolog 1 (Sos1). This compound, also identified as compound 33-P1, has emerged as a significant subject of investigation in the field of oncology, particularly for its potential in targeting KRAS-mutant cancers. This document synthesizes the available quantitative data, details the experimental protocols utilized in its initial characterization, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity against the interaction between Sos1 and mutant KRAS. The following table summarizes the key quantitative data reported for this compound.
| Compound ID | Assay Target | IC50 (nM) | Reference |
| This compound (33-P1) | Sos1-KRAS G12D Interaction | 14.9 | Patent WO2021249475A1 |
| This compound (33-P1) | Sos1-KRAS G12V Interaction | 73.3 | Patent WO2021249475A1 |
Experimental Protocols
The following sections detail the methodologies employed in the initial biochemical characterization of this compound, as described in patent literature.
Sos1-KRAS Interaction Assay (Biochemical)
This assay was designed to quantify the inhibitory effect of this compound on the protein-protein interaction between Sos1 and two common KRAS mutants, G12D and G12V.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Sos1-KRAS interaction.
Materials:
-
Recombinant human Sos1 protein (catalytic domain)
-
Recombinant human KRAS protein (G12D and G12V mutants), loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.005% Tween-20)
-
Guanosine triphosphate (GTP)
-
This compound (compound 33-P1)
-
384-well microplates
Procedure:
-
A solution of fluorescently labeled KRAS (G12D or G12V) is prepared in the assay buffer.
-
This compound is serially diluted to create a range of concentrations for IC50 determination.
-
The fluorescent KRAS protein is mixed with the various concentrations of this compound in the microplate wells.
-
The reaction is initiated by the addition of Sos1 protein.
-
The exchange of fluorescent GDP for non-fluorescent GTP is monitored over time by measuring the decrease in fluorescence polarization or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
The rate of nucleotide exchange is calculated for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizations
The following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical relationship of this compound's mechanism of action.
The Foundational Science of SOS1 Inhibition: A Technical Guide to Sos1-IN-6 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless Homolog 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, central hubs in cellular signaling pathways that control cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of the RAS signaling cascade, frequently driven by oncogenic mutations in KRAS, is a hallmark of numerous human cancers. Consequently, inhibiting the activation of RAS by targeting upstream regulators like SOS1 has emerged as a promising therapeutic strategy.[4][5][6] This technical guide delves into the foundational science behind the inhibition of SOS1, with a focus on the mechanism of action of inhibitors like Sos1-IN-6 and its well-characterized structural analog, BI-3406. By disrupting the protein-protein interaction between SOS1 and KRAS, these small molecules prevent the exchange of GDP for GTP, thereby locking KRAS in its inactive state and attenuating downstream oncogenic signaling.[7][8]
The SOS1-RAS Signaling Axis: A Key Target in Oncology
SOS1 orchestrates the activation of RAS proteins at the plasma membrane. This process is initiated by the recruitment of the GRB2-SOS1 complex to activated receptor tyrosine kinases (RTKs).[9] This localization brings SOS1 into proximity with membrane-bound, inactive GDP-loaded RAS. SOS1 then engages with RAS, catalyzing the dissociation of GDP and allowing the more abundant cellular GTP to bind, leading to the activation of RAS and subsequent engagement of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[10][11]
SOS1 possesses two distinct RAS-binding sites: a catalytic site and an allosteric site. The binding of GTP-bound RAS to the allosteric site enhances the GEF activity of SOS1 at the catalytic site, creating a positive feedback loop that amplifies RAS signaling.[4][7] Oncogenic mutations in KRAS often result in proteins that are constitutively active; however, they still rely on GEFs like SOS1 for nucleotide exchange and full oncogenic potential.[6][8]
Mechanism of Action of this compound and Analogs
This compound and its analogs, such as BI-3406, are potent and selective inhibitors that function by directly binding to a hydrophobic pocket on the catalytic domain of SOS1.[7][12][13] This binding sterically hinders the interaction between SOS1 and KRAS, effectively preventing the formation of the SOS1-KRAS complex necessary for nucleotide exchange.[4][8] By locking SOS1 in a conformation that is unable to engage with KRAS, these inhibitors block the reloading of KRAS with GTP, leading to a reduction in the levels of active, GTP-bound RAS and a subsequent decrease in the phosphorylation of downstream effectors like ERK.[7][11]
The crystal structure of SOS1 in complex with BI-3406 reveals that the inhibitor occupies a pocket adjacent to the KRAS binding site.[13] This strategic positioning physically obstructs the approach of KRAS, thereby inhibiting the GEF activity of SOS1.[8] This mechanism is distinct from that of inhibitors that target KRAS directly.
Quantitative Data on SOS1 Inhibition
The following tables summarize the key quantitative data for the well-characterized SOS1 inhibitor BI-3406, an analog of this compound, and a related degrader molecule, SIAIS562055. This data provides insights into their potency and binding characteristics.
Table 1: Biochemical Potency of SOS1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| BI-3406 | HTRF | SOS1::KRAS(G12C) | 8.3 | [12] |
| BI-3406 | AlphaLISA | p-ERK1/2 (NCI-H358 cells) | 106 | [14] |
| SIAIS562055 | HTRF | SOS1::KRAS(G12C) | 95.7 | [15] |
| SIAIS562055 | HTRF | SOS1::KRAS(G12D) | 134.5 | [15] |
Table 2: Binding Affinity of SOS1 Inhibitors
| Compound | Assay Type | Target | Kd (nM) | Reference |
| BI-3406 | ITC | SOS1 | 36 | [4] |
| SIAIS562055 | SPR | SOS1 | 95.9 | [15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and characterization of SOS1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay quantitatively measures the disruption of the SOS1-KRAS protein-protein interaction by an inhibitor.
Materials:
-
Tagged human recombinant SOS1 and KRAS proteins (e.g., Tag1-SOS1 and Tag2-KRAS)
-
Anti-Tag1 antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-Tag2 antibody labeled with a FRET acceptor (e.g., XL665)
-
GTP solution
-
Assay buffer
-
Test inhibitor (e.g., this compound)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Dispense 2 µL of the diluted inhibitor or vehicle control into the wells of the 384-well plate.[16]
-
Prepare a master mix containing Tag1-SOS1, Tag2-KRAS, and GTP in the assay buffer.
-
Add 4 µL of the protein-GTP master mix to each well.[16]
-
Prepare a detection mix containing the anti-Tag1-donor and anti-Tag2-acceptor antibodies in the assay buffer.
-
Add 4 µL of the detection mix to each well.[16]
-
Seal the plate and incubate at room temperature for 2 hours to overnight, protected from light.[16][17]
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value of the inhibitor.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with the binding of an inhibitor to SOS1, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified SOS1 protein
-
Test inhibitor (e.g., BI-3406)
-
Dialysis buffer
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified SOS1 protein and dissolve the inhibitor in the same dialysis buffer to minimize heats of dilution.[18]
-
Degas both the protein and inhibitor solutions.
-
Load the SOS1 protein (typically 5-50 µM) into the sample cell of the ITC instrument.[19]
-
Load the inhibitor (typically 10-20 times the molar concentration of the protein) into the injection syringe.[19]
-
Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat changes.
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
Western Blot for Phospho-ERK (p-ERK) Levels in Cells
This cellular assay assesses the functional consequence of SOS1 inhibition by measuring the phosphorylation status of a key downstream effector in the MAPK pathway.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., BI-3406)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SOS1 inhibitor or vehicle control for a specified time (e.g., 2 hours).[7]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-ERK.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the characterization of a SOS1 inhibitor.
Conclusion
The inhibition of the SOS1-KRAS interaction represents a compelling strategy for the treatment of KRAS-driven cancers. Small molecule inhibitors, exemplified by this compound and its analogs, have demonstrated the ability to potently and selectively disrupt this critical protein-protein interaction, leading to the suppression of downstream oncogenic signaling and anti-proliferative effects in cancer cells. The in-depth understanding of the foundational science behind SOS1 inhibition, coupled with robust experimental methodologies for their characterization, is essential for the continued development of this promising class of therapeutics. This guide provides a comprehensive overview of the core scientific principles, quantitative data, and experimental protocols that are fundamental to advancing research and development in this area.
References
- 1. revvity.com [revvity.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. SOS1 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Identifying Potential SOS1 Inhibitors via Virtual Screening of Multiple Small Molecule Libraries against KRAS-SOS1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rcsb.org [rcsb.org]
- 12. Boehringer Ingelheim identifies SOS1 inhibitors for KRAS-mutant cancers | BioWorld [bioworld.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. blossombio.com [blossombio.com]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Cell-Based Assay for Quantifying the Inhibition of ERK Phosphorylation via a Novel Sos1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in RAS genes, is a hallmark of many human cancers.[1] Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating Ras proteins by catalyzing the exchange of GDP for GTP.[2][3] This activation step is a key signal transduction node, making Sos1 an attractive therapeutic target.
Sos1 inhibitors are small molecules designed to block the protein-protein interaction between Sos1 and RAS.[3][4] By preventing this interaction, these inhibitors effectively reduce the pool of active, GTP-bound RAS, leading to decreased downstream signaling and a reduction in the phosphorylation of ERK (pERK).[1][5] This application note provides a detailed protocol for a cell-based assay to quantify the potency of Sos1 inhibitors, using pERK levels as a primary pharmacodynamic biomarker. The assay is designed for a 96-well plate format, making it suitable for medium- to high-throughput screening of compounds like Sos1-IN-6.
Signaling Pathway and Mechanism of Inhibition
The activation of ERK is a multi-step cascade initiated by extracellular signals, such as growth factors. As illustrated below, Sos1 acts as a crucial link between upstream receptor tyrosine kinases (RTKs) and the Ras GTPase. Sos1 inhibitors physically occupy a binding pocket on Sos1, preventing its engagement with RAS and thereby halting the signaling cascade.
Experimental Protocol
This protocol describes an In-Cell Western™ (ICW) assay to measure pERK levels. ICW is a quantitative immunofluorescence method performed in microplates that eliminates the need for cell lysis and protein transfer.[6]
Materials and Reagents
-
Cell Line: NCI-H358 (KRAS G12C mutant) or other suitable cancer cell line.[4][7]
-
Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS).
-
Assay Plates: 96-well clear, flat-bottom tissue culture plates.
-
Sos1 Inhibitor: this compound (or other specific inhibitor, e.g., BI-3406).
-
Stimulant: Human Epidermal Growth Factor (EGF).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: LI-COR Odyssey® Blocking Buffer or equivalent.
-
Primary Antibodies:
-
Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).
-
Mouse anti-Total ERK1/2.
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG.
-
IRDye® 680RD Goat anti-Mouse IgG.
-
-
Wash Buffer: 0.1% Tween-20 in PBS.
Experimental Workflow
The overall workflow consists of cell seeding, serum starvation, inhibitor treatment, growth factor stimulation, and immunodetection, followed by data analysis.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture NCI-H358 cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 20,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Serum Starvation:
-
Gently aspirate the culture medium.
-
Wash each well once with 100 µL of serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate for 16-24 hours.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in serum-free medium.
-
Aspirate the starvation medium and add 50 µL of the appropriate inhibitor concentration to each well. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubate for 1-2 hours at 37°C.
-
-
EGF Stimulation:
-
Prepare a 2X working solution of EGF (e.g., 200 ng/mL) in serum-free medium.
-
Add 50 µL of the EGF solution to all wells except for the unstimulated controls (add 50 µL of serum-free medium to these). The final EGF concentration will be 100 ng/mL.
-
Incubate for 5-10 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and immediately add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature (RT).
-
Wash the wells 3 times with 150 µL of Wash Buffer.
-
Add 100 µL of Permeabilization Buffer to each well. Incubate for 20 minutes at RT.
-
-
Blocking and Antibody Incubation:
-
Wash the wells 3 times with 150 µL of Wash Buffer.
-
Add 100 µL of Blocking Buffer to each well. Incubate for 1.5 hours at RT.
-
Dilute primary antibodies (anti-pERK and anti-Total ERK) together in Blocking Buffer according to manufacturer's recommendations.
-
Aspirate the blocking buffer and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.
-
Wash the wells 4 times with 150 µL of Wash Buffer.
-
Dilute the fluorescent secondary antibodies (IRDye® 800CW and 680RD) together in Blocking Buffer. Protect from light.
-
Add 50 µL of the secondary antibody cocktail to each well. Incubate for 1 hour at RT, protected from light.
-
-
Imaging and Quantification:
-
Wash the wells 4 times with 150 µL of Wash Buffer. Allow plates to dry completely in the dark.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey®). Acquire signals in both the 700 nm (Total ERK) and 800 nm (pERK) channels.
-
-
Data Analysis:
-
Quantify the integrated intensity for each channel in each well.
-
Normalize the pERK signal (800 nm) to the Total ERK signal (700 nm) for each well to account for variations in cell number.
-
Plot the normalized pERK signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Presentation and Expected Results
Treatment of KRAS-mutant cancer cells with a potent Sos1 inhibitor is expected to produce a dose-dependent decrease in EGF-stimulated pERK levels. The tables below summarize representative data for well-characterized Sos1 inhibitors from published studies, demonstrating their potency in both biochemical and cell-based assays.
Table 1: Potency of Sos1 Inhibitors in Biochemical and Cellular Assays
| Compound | Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| BI-3406 | SOS1::KRAS Interaction | Biochemical | 5 | [7] |
| BI-3406 | 3D Cell Proliferation | NCI-H358 (KRAS G12C) | 16 - 52 | [4] |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 | [8] |
| MRTX0902 | pERK Inhibition | MKN1 (KRAS WT amp) | 39.6 | [9] |
| MRTX0902 | pERK Inhibition | Panel of KRAS-mutant lines | < 100 |[9] |
Table 2: Antiproliferative Activity of Sos1 Inhibitor BI-3406 in KRAS-Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | 3D Proliferation IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| NCI-H358 | NSCLC | G12C | < 100 | [7] |
| MIA PaCa-2 | Pancreatic | G12C | < 100 | [7] |
| A549 | NSCLC | G12S | < 100 | [7] |
| SW620 | Colorectal | G12V | < 100 | [7] |
| DLD-1 | Colorectal | G13D | < 100 |[7] |
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Sos1-IN-6 Efficacy in In Vivo Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Son of Sevenless 1 (Sos1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, key regulators of cell growth, differentiation, and survival. Dysregulation of the RAS signaling pathway, often through mutations in KRAS, is a hallmark of many aggressive cancers. Sos1 facilitates the conversion of inactive GDP-bound RAS to its active GTP-bound state, thereby initiating downstream signaling cascades such as the MAPK/ERK pathway. Consequently, inhibiting Sos1 presents a promising therapeutic strategy for cancers dependent on RAS signaling.
Sos1-IN-6 is a potent inhibitor of the Sos1-RAS interaction. These application notes provide a comprehensive guide for evaluating the in vivo efficacy of this compound and other Sos1 inhibitors using xenograft models. The protocols outlined below are generalized and can be adapted for specific cancer cell lines and research questions.
Sos1 Signaling Pathway
The diagram below illustrates the role of Sos1 in the RAS/MAPK signaling pathway and the mechanism of action for Sos1 inhibitors. Receptor Tyrosine Kinases (RTKs), upon binding to growth factors, recruit the GRB2/SOS1 complex to the cell membrane. Sos1 then catalyzes the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS subsequently triggers the RAF-MEK-ERK signaling cascade, promoting cell proliferation and survival. Sos1 inhibitors block the interaction between Sos1 and RAS, thereby preventing RAS activation and inhibiting downstream signaling.
Application Notes and Protocols: A Step-by-Step Guide to Using Sos1-IN-6 in Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Sos1-IN-6, a potent inhibitor of Son of sevenless homolog 1 (SOS1), in combination studies. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS by facilitating the exchange of GDP for GTP.[1] In KRAS-driven cancers, inhibiting SOS1 presents a promising therapeutic strategy.[2][3] Combination therapies are increasingly essential in oncology to enhance efficacy, overcome resistance, and minimize toxicity.[4] This document outlines the mechanism of action of this compound, provides detailed protocols for in vitro and in vivo combination studies, and presents quantitative data from relevant studies to guide experimental design.
This compound is a potent SOS1 inhibitor with reported IC50 values of 14.9 nM for SOS1-G12D and 73.3 nM for SOS1-G12V.[5] The primary mechanism of action of SOS1 inhibitors is the disruption of the protein-protein interaction between SOS1 and KRAS, thereby preventing the loading of GTP onto KRAS and subsequent activation of downstream signaling pathways, most notably the MAPK/ERK pathway.[1][2] This targeted approach makes this compound an excellent candidate for combination therapies, particularly with agents that target other nodes in the same or parallel pathways.
Rationale for Combination Studies
The primary rationale for using this compound in combination studies is to achieve synergistic or additive anti-cancer effects.[6] By targeting the KRAS signaling pathway at different points, it is possible to overcome resistance mechanisms and enhance therapeutic efficacy.[3] For instance, combining a SOS1 inhibitor with a MEK inhibitor can lead to a more profound and durable blockade of the MAPK pathway, resulting in tumor regression in preclinical models.[2]
Data Presentation: Potency of SOS1 Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized SOS1 inhibitors. This data is crucial for determining appropriate concentration ranges for in vitro experiments.
| Compound | Target/Assay | IC50 | Cell Line(s) | Reference |
| This compound | SOS1-G12D | 14.9 nM | - | [5] |
| SOS1-G12V | 73.3 nM | - | [5] | |
| BI-3406 | SOS1::KRAS Interaction | - | - | [2] |
| Cell Proliferation | Varies | KRAS-mutant cancer cell lines | [2] | |
| BAY-293 | KRAS–SOS1 Interaction | 21 nM | - | [1] |
Experimental Protocols
In Vitro Combination Studies
Objective: To assess the synergistic, additive, or antagonistic effects of this compound in combination with other therapeutic agents on cancer cell viability and signaling pathways.
1. Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of this compound alone and in combination on cell proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., with a KRAS mutation)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a dose-response matrix of this compound and the combination drug. This typically involves serial dilutions of both compounds.
-
Treat the cells with single agents and combinations at various concentrations. Include vehicle-only controls.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.[7][8]
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
-
Data Analysis:
-
Generate dose-response curves for each agent individually to determine the IC50 values.
-
Analyze the combination data using models such as the Bliss independence model or the Loewe additivity model to determine synergy.[9] The Combination Index (CI) is often calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Western Blotting for MAPK Pathway Analysis
This protocol is used to investigate the molecular mechanism of action of the drug combination on the MAPK signaling pathway.
-
Materials:
-
Cancer cell line of interest
-
This compound and combination drug
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with this compound, the combination drug, or the combination for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[10][11]
-
Analyze the band intensities to determine the levels of protein phosphorylation.
-
In Vivo Combination Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a preclinical animal model.
1. Xenograft Tumor Model
This protocol describes the establishment of a xenograft model and the subsequent treatment with the drug combination.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.[12][13]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, this compound + combination drug).[14]
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).[14]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the treatment groups.
-
Assess the combination effect using statistical models to determine if the combination is significantly more effective than the single agents.[14]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The SOS1-RAS-MAPK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for In Vitro Combination Study
Caption: A typical workflow for an in vitro cell viability combination study.
Logical Relationship of Synergy Analysis
Caption: The logical framework for determining synergy, additivity, or antagonism in combination studies.
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 4. criver.com [criver.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sos1-IN-6 Treatment in Lung Adenocarcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including the frequently mutated KRAS oncogene prevalent in lung adenocarcinoma. Sos1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK pathway. Inhibition of the Sos1-KRAS interaction presents a promising therapeutic strategy to attenuate RAS-driven oncogenesis.
Sos1-IN-6 is a potent inhibitor of the Sos1 protein. It has demonstrated inhibitory activity against the interaction of Sos1 with KRAS G12D and G12V mutants with IC50 values of 14.9 nM and 73.3 nM, respectively[1][2]. These application notes provide an overview of the mechanism of action, key experimental protocols, and representative data for the application of Sos1 inhibitors in lung adenocarcinoma cell line models. While specific data for this compound in cellular assays for lung adenocarcinoma is emerging, the protocols and expected outcomes are based on extensive studies of highly similar Sos1 inhibitors, such as BI-3406 and SOS1-IN-18.
Mechanism of Action
Sos1 inhibitors, including this compound, function by binding to Sos1 and disrupting its interaction with KRAS. This prevents the loading of GTP onto KRAS, thereby keeping it in its inactive, GDP-bound state. The subsequent suppression of the RAS-RAF-MEK-ERK signaling cascade leads to reduced cell proliferation and can enhance the efficacy of other targeted therapies, such as KRAS G12C inhibitors, and delay the onset of drug resistance[3][4][5].
Signaling Pathway
The following diagram illustrates the role of Sos1 in the KRAS signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits the KRAS signaling pathway.
Data Presentation
The following tables summarize representative quantitative data for the effects of Sos1 inhibitors on various lung adenocarcinoma cell lines. This data is illustrative and based on published results for potent Sos1 inhibitors like BI-3406 and SOS1-IN-18.
Table 1: Single-Agent Activity of Sos1 Inhibitors on Lung Adenocarcinoma Cell Proliferation
| Cell Line | KRAS Mutation | Sos1 Inhibitor | IC50 (nM) |
| H358 | G12C | SOS1-IN-18 | 5[6] |
| A549 | G12S | BI-3406 | >1000 |
| H1792 | G12C | BI-3406 | ~500 |
| H2030 | G12C | BI-3406 | ~800 |
Note: Sensitivity to single-agent Sos1 inhibition can vary based on the specific KRAS mutation and the cellular context, including the expression levels of Sos2.
Table 2: Synergistic Effects of Sos1 Inhibitor (BI-3406) with a KRAS G12C Inhibitor (Adagrasib)
| Cell Line | Combination Treatment | Effect |
| H358 | BI-3406 + Adagrasib | Strong Synergy (Increased Excess over Bliss score)[7] |
| H1373 | BI-3406 + Adagrasib | Synergistic Effect |
| H1792 | BI-3406 + Adagrasib | Additive to Synergistic Effect |
Note: The combination of a Sos1 inhibitor with a direct KRAS inhibitor often leads to synergistic anti-proliferative effects in sensitive cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in lung adenocarcinoma cell lines.
Protocol 1: 3D Spheroid Cell Viability Assay
This assay assesses the effect of this compound on the viability of lung adenocarcinoma cells grown in a 3D culture model, which more closely mimics the in vivo tumor microenvironment.
Materials:
-
Lung adenocarcinoma cell lines (e.g., H358, A549)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Ultra-low attachment 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Resuspend the cells in culture medium at a concentration of 2 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells) into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate spheroid formation.
-
Incubate at 37°C, 5% CO2 for 72 hours to allow for spheroid formation.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted compound. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the normalized viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for Phospho-ERK (pERK)
This protocol is used to determine the effect of this compound on the activity of the MAPK pathway by measuring the levels of phosphorylated ERK.
Materials:
-
Lung adenocarcinoma cell lines
-
Culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK1/2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the pERK signal to total ERK and the loading control.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating this compound in lung adenocarcinoma cell lines.
Caption: Workflow for this compound evaluation.
References
- 1. Ras | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cancer Targeted Therapy (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of SOS1 versus Sos1-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of two common research methodologies for inhibiting the function of Son of sevenless homolog 1 (SOS1): lentiviral short hairpin RNA (shRNA) knockdown and direct pharmacological inhibition with Sos1-IN-6. This document outlines the principles, protocols, and expected outcomes of each approach to guide researchers in selecting the most appropriate method for their experimental needs.
Introduction
SOS1 is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, thereby initiating downstream signaling cascades such as the MAPK/ERK pathway. This pathway is fundamental in regulating cell proliferation, differentiation, and survival. Dysregulation of SOS1 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. Both genetic knockdown and small molecule inhibition are powerful tools to probe SOS1 function and evaluate its potential as a drug target.
Lentiviral shRNA knockdown offers a method for long-term, stable suppression of SOS1 expression at the mRNA level, leading to reduced protein levels. This approach is advantageous for creating stable cell lines with sustained SOS1 depletion, mimicking a genetic knockout.
This compound treatment provides a transient and dose-dependent inhibition of SOS1's GEF activity by directly binding to the protein and disrupting its interaction with RAS. This method allows for acute and reversible modulation of SOS1 function, which can be critical for studying dynamic cellular processes and for mimicking the action of a therapeutic drug.
Comparative Analysis: shRNA Knockdown vs. Inhibitor Treatment
The choice between shRNA knockdown and inhibitor treatment depends on the specific experimental goals. Below is a summary of the key differences and a quantitative comparison based on available data.
| Feature | Lentiviral shRNA Knockdown of SOS1 | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing via RNA interference, leading to mRNA degradation and reduced SOS1 protein synthesis. | Competitive inhibition of the SOS1-RAS interaction, preventing GDP-GTP exchange and subsequent RAS activation. |
| Mode of Inhibition | Depletion of the SOS1 protein pool. | Direct, reversible inhibition of SOS1's catalytic activity. |
| Duration of Effect | Stable and long-term suppression of SOS1 expression. | Transient and reversible, dependent on compound's half-life and continued presence. |
| Control over Inhibition | Limited temporal control once stable cell line is established. | Precise temporal and dose-dependent control over the extent of inhibition. |
| Off-Target Effects | Potential for off-target gene silencing by the shRNA sequence. | Potential for off-target binding to other proteins. |
| Experimental Applications | Generating stable cell lines for long-term studies, validating gene function, mimicking genetic knockout. | Studying acute signaling events, dose-response relationships, validating SOS1 as a druggable target, mimicking therapeutic intervention. |
Quantitative Data Summary
The following tables summarize quantitative data gathered from studies utilizing either genetic ablation/knockdown of SOS1 or pharmacological inhibition with SOS1 inhibitors. It is important to note that direct side-by-side comparisons in the same study are limited; therefore, data from different studies are presented to provide a general overview. A study directly comparing genetic ablation of SOS1 with the SOS1 inhibitor BI-3406 (which has a similar mechanism to this compound) provides the most direct comparison available[1][2][3].
Table 1: Effect on Cell Viability/Proliferation
| Method | Cell Line | Parameter | Result | Reference |
| SOS1 Genetic Ablation | KRASG12C MEFs | Cell Viability | Significant reduction in cell viability | [3] |
| This compound | SOS1-G12D mutant cells | IC50 | 14.9 nM | [4] |
| This compound | SOS1-G12V mutant cells | IC50 | 73.3 nM | [4] |
| BI-3406 | NCI-H358 (KRASG12C) | IC50 | ~50 nM | [5] |
| BI-3406 | MIA PaCa-2 (KRASG12C) | IC50 | ~70 nM | [5] |
Table 2: Effect on Downstream Signaling (pERK Levels)
| Method | Cell Line | Condition | Result | Reference |
| SOS1 Genetic Ablation | KRASG12C MEFs | EGF Stimulation | Pronounced reduction in pERK levels | [3] |
| SOS1 Inhibition (BAY-293) | Mutant KRAS cell line | 24h treatment | ~50% reduction in pERK levels | [6] |
| SOS1 Inhibition (BI-3406) | NCI-H358 (KRASG12C) | Time-course | Rapid but transient reduction in pERK | [5] |
| SOS1 Inhibition (BI-3406) | KRASmut MEFs | EGF Stimulation | Reduction in pERK levels | [3] |
Table 3: Effect on RAS Activity (RAS-GTP Levels)
| Method | Cell Line | Condition | Result | Reference |
| SOS1 Genetic Ablation | MEFs | EGF Stimulation | Sizeable reduction in RAS-GTP formation | [1][3] |
| SOS1/SOS2 Double Ablation | MEFs | EGF Stimulation | Almost complete loss of RAS-GTP | [1][3] |
| SOS1 Inhibition (BI-3406) | NCI-H358 (KRASG12C) | Time-course | Rapid reduction in RAS-GTP levels | [5] |
| SOS1 Inhibition (BI-3406) | KRASmut MEFs | EGF Stimulation | Significant reduction in RAS-GTP levels | [3] |
Signaling Pathways and Experimental Workflows
SOS1 Signaling Pathway
References
- 1. pnas.org [pnas.org]
- 2. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Sos1-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induced by the Son of Sevenless homolog 1 (Sos1) inhibitor, Sos1-IN-6, using flow cytometry. The provided protocols and diagrams are intended to facilitate the experimental design and execution for researchers investigating the therapeutic potential of Sos1 inhibitors.
Introduction
Son of Sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell proliferation, differentiation, and survival.[1] Hyperactivation of the RAS signaling pathway, often due to mutations in RAS or upstream regulators, is a hallmark of many cancers.[1] Sos1 inhibitors, such as this compound, block the interaction between Sos1 and RAS, thereby preventing the activation of downstream signaling cascades like the MAPK/ERK pathway.[1] This inhibition can lead to a reduction in cancer cell proliferation and the induction of apoptosis, or programmed cell death.
The analysis of apoptosis is a crucial step in the preclinical evaluation of potential anticancer agents. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a widely used and robust method for the detection and quantification of apoptotic and necrotic cells.[2][3][4][5] Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[4]
Data Presentation
The following table presents exemplary data from a flow cytometry analysis of apoptosis in a cancer cell line treated with a Sos1 inhibitor.
Disclaimer: The following data is representative and for illustrative purposes only. Specific results will vary depending on the cell line, experimental conditions, and the specific Sos1 inhibitor used. Quantitative data for this compound was not publicly available at the time of this writing.
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Sos1 Inhibitor | 1 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.7 |
| Sos1 Inhibitor | 5 | 42.3 ± 4.1 | 38.6 ± 3.9 | 19.1 ± 2.8 |
| Sos1 Inhibitor | 10 | 20.1 ± 3.8 | 55.4 ± 4.5 | 24.5 ± 3.1 |
Signaling Pathway
Caption: Sos1 signaling pathway and the mechanism of action of this compound leading to apoptosis.
Experimental Workflow
References
- 1. cy5tsa.com [cy5tsa.com]
- 2. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting RAS-GTP Levels Using Sos1-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins are critical signaling hubs that cycle between an active GTP-bound state and an inactive GDP-bound state. Dysregulation of this cycle, often through mutations in RAS genes, is a hallmark of many cancers. The guanine nucleotide exchange factor Son of Sevenless 1 (Sos1) plays a pivotal role in activating RAS by facilitating the exchange of GDP for GTP. Consequently, inhibiting Sos1 has emerged as a promising therapeutic strategy for cancers driven by aberrant RAS signaling.
Sos1-IN-6 is a potent, small-molecule inhibitor of Sos1 that has demonstrated significant activity in preclinical studies.[1][2][3] These application notes provide a detailed protocol for utilizing a Western blot-based method to detect and quantify the levels of active, GTP-bound RAS (RAS-GTP) in cells treated with this compound. This method, commonly known as a RAS activation assay or a pull-down assay, employs the RAS-binding domain (RBD) of the RAF1 kinase, which specifically binds to RAS-GTP.
Signaling Pathway of RAS Activation and Inhibition by this compound
The activation of RAS is a tightly regulated process initiated by upstream signals, such as growth factor binding to receptor tyrosine kinases (RTKs). This triggers a signaling cascade that recruits Sos1 to the plasma membrane, where it interacts with RAS and catalyzes the exchange of GDP for GTP, leading to RAS activation. Activated RAS then engages downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, to regulate cellular processes like proliferation, survival, and differentiation.
This compound inhibits this process by binding to Sos1 and preventing its interaction with RAS. This blockade of the Sos1-RAS protein-protein interaction effectively reduces the levels of active RAS-GTP, thereby downregulating downstream oncogenic signaling.
Experimental Protocol: Western Blot for RAS-GTP Levels
This protocol details the steps for a RAS activation assay using a RAF1-RBD pull-down followed by Western blotting to measure the effect of this compound on RAS-GTP levels.
Materials and Reagents
-
Cell Lines: Cancer cell lines with known RAS mutations (e.g., KRAS G12D, G12V) are recommended.
-
This compound: Prepare stock solutions in DMSO and store at -20°C.
-
Lysis Buffer: (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% NP-40, 10 mM MgCl₂, 10% Glycerol, supplemented with protease and phosphatase inhibitors).
-
GST-RAF1-RBD (RAS Binding Domain) beads: Commercially available.
-
Wash Buffer: (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl₂, supplemented with protease inhibitors).
-
Primary Antibodies: Anti-pan-RAS antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Chemiluminescent substrate.
-
Protein assay reagent (e.g., BCA).
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
The next day, treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Clarify the lysates by centrifuging at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your total cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay. Equal protein amounts are crucial for the pull-down assay.
-
-
RAF1-RBD Pull-Down:
-
Equilibrate an equal amount of total protein (typically 500 µg to 1 mg) from each sample with lysis buffer.
-
Add GST-RAF1-RBD beads to each lysate.
-
Incubate the mixture at 4°C for 1-2 hours on a rotator to allow for the specific binding of RAS-GTP to the beads.
-
As a control for total RAS levels, take a small aliquot (e.g., 20-30 µg) of the total cell lysate from each sample before adding the beads.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 3,000 rpm for 2 minutes) at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with ice-cold wash buffer. After each wash, pellet the beads and aspirate the supernatant.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Pellet the beads by centrifugation, and the supernatant now contains the pulled-down RAS-GTP.
-
-
Western Blotting:
-
Load the eluted samples and the total RAS lysate controls onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-pan-RAS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis on the bands corresponding to RAS. Normalize the RAS-GTP signal to the total RAS signal for each sample to determine the relative levels of active RAS.
-
Data Presentation
The quantitative data obtained from the densitometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Treatment Group | This compound Conc. | Relative RAS-GTP Levels (Normalized to Total RAS) | % Inhibition of RAS-GTP (Compared to DMSO) |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.08 | 0% |
| This compound | 10 nM | 0.75 ± 0.06 | 25% |
| This compound | 50 nM | 0.42 ± 0.05 | 58% |
| This compound | 100 nM | 0.21 ± 0.03 | 79% |
| This compound | 500 nM | 0.10 ± 0.02 | 90% |
| This compound | 1 µM | 0.05 ± 0.01 | 95% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Logical Relationship of this compound Action
The inhibitory action of this compound on RAS activation follows a clear logical sequence.
Conclusion
This document provides a comprehensive guide for researchers to effectively measure the impact of the Sos1 inhibitor, this compound, on RAS activation. The detailed protocol for the RAF1-RBD pull-down Western blot, along with the illustrative diagrams and data tables, offers a robust framework for investigating the efficacy of Sos1 inhibition as a therapeutic strategy in RAS-driven cancers. Adherence to proper controls and careful quantification will ensure reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Sos1-IN-6 Solubility and Stability Challenges In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing the SOS1 inhibitor, Sos1-IN-6, in in vitro experiments. Given the limited public data on the specific solubility and stability of this compound, this guide consolidates best practices and troubleshooting strategies for small molecule inhibitors with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in your assay, which should ideally be below 0.5% to avoid solvent-induced artifacts.
Q2: I observed precipitation when diluting my this compound stock solution in aqueous buffer or cell culture media. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions.
-
Pre-warming: Gently warm your aqueous buffer or media to 37°C before adding the inhibitor.
-
Vortexing/Sonication: Immediately after adding the inhibitor to the aqueous solution, vortex the mixture vigorously. For persistent issues, brief sonication can aid in dissolution.
-
Use of Pluronic F-68: For cell-based assays, a final concentration of 0.01-0.1% Pluronic F-68 in the media can help maintain the solubility of hydrophobic compounds.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q4: What is the expected in vitro potency of this compound?
A4: this compound is a potent SOS1 inhibitor with reported IC50 values of 14.9 nM for SOS1-G12D and 73.3 nM for SOS1-G12V.[1] However, the effective concentration in your specific assay may vary depending on the cell type, protein concentration, and other experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Assay Media | Prepare fresh dilutions for each experiment. Increase the final DMSO concentration slightly (up to 0.5%), ensuring a vehicle control is included. Consider the use of solubility enhancers like Pluronic F-68. |
| Compound Instability | Avoid prolonged incubation in aqueous solutions. Prepare working solutions immediately before use. Minimize exposure to light. |
| Incorrect Cell Density or Assay Window | Optimize cell seeding density and treatment duration to ensure a robust assay window. |
| Cell Line Insensitivity | Confirm that your cell line is dependent on the SOS1 signaling pathway for the measured endpoint. |
Issue 2: Compound Precipitation Observed in Microplate Wells
| Possible Cause | Troubleshooting Step |
| Exceeding Aqueous Solubility Limit | Determine the highest tolerable concentration of this compound in your assay medium without precipitation. Perform a visual inspection of a dilution series under a microscope. |
| Interaction with Plate Material | Use low-binding microplates to minimize compound adsorption to the plastic. |
| Temperature Effects | Ensure all solutions are at the appropriate temperature before mixing. Avoid cold shock, which can decrease solubility. |
Quantitative Data Summary
While specific experimental data for this compound is limited, the following table provides a general guide for handling similar small molecule inhibitors.
| Parameter | General Recommendation | Notes |
| Stock Solution Solvent | DMSO | High purity, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 1-10 mM | Higher concentrations minimize the volume of DMSO added to the assay. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. |
| Final DMSO Concentration in Assay | < 0.5% | Higher concentrations can be toxic to cells and may affect enzyme activity. |
| Aqueous Solubility Enhancers | Pluronic F-68 (0.01-0.1%) | Useful in cell-based assays to prevent precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For a final assay concentration of 10 µM in a 100 µL final volume, first, create an intermediate dilution.
-
Dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Further dilute the 1 mM solution 1:10 in your final assay buffer or media to get a 100 µM intermediate solution (this will have 10% DMSO).
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of your assay setup to achieve a final concentration of 10 µM this compound with 1% DMSO. Adjust accordingly to keep the final DMSO concentration below 0.5%.
Protocol 2: Assessing Compound Solubility in Assay Media
-
Prepare a series of dilutions of this compound in your final assay media, starting from a high concentration (e.g., 100 µM) and performing two-fold serial dilutions.
-
Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
After a set time (e.g., 1 hour), visually inspect each dilution for any signs of precipitation. For more sensitive detection, examine a small aliquot under a microscope.
-
The highest concentration that remains clear is your working upper limit for solubility in that specific medium.
Visualizations
Caption: The SOS1 signaling pathway, a key regulator of cell growth and proliferation.[2][3][4][5][6]
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
References
Technical Support Center: Troubleshooting Resistance to Sos1-IN-6 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Sos1-IN-6 in cancer cell lines.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound.
Issue 1: Reduced or no inhibition of cell viability in KRAS-mutant cancer cell lines.
-
Question: I am not observing the expected decrease in cell viability after treating my KRAS-mutant cancer cell line with this compound. What are the possible reasons and how can I troubleshoot this?
-
Answer: Several factors could contribute to a lack of response. Here's a step-by-step troubleshooting guide:
-
Confirm Target Engagement: The first step is to verify that this compound is inhibiting its direct target, the SOS1-KRAS interaction, leading to downstream pathway modulation.
-
Experiment: Perform a Western blot to assess the phosphorylation levels of ERK (pERK), a key downstream effector of the RAS-MAPK pathway. A decrease in the pERK/total ERK ratio upon treatment with this compound would indicate target engagement.
-
Troubleshooting:
-
No change in pERK:
-
Inhibitor Integrity: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions.
-
Dose and Time: Optimize the concentration and treatment duration. Perform a dose-response and time-course experiment.
-
Cell Line Specifics: Some cell lines may be less dependent on SOS1 for KRAS activation. Consider using a positive control cell line known to be sensitive to SOS1 inhibition.
-
-
-
-
Investigate Resistance Mechanisms: If target engagement is confirmed but cell viability is unaffected, consider the following resistance mechanisms:
-
Feedback Reactivation: Inhibition of SOS1 can sometimes lead to a feedback loop that reactivates the MAPK pathway.[1][2]
-
Experiment: Perform a time-course Western blot for pERK. A transient decrease followed by a rebound in pERK levels may indicate feedback activation.
-
Solution: Consider combination therapies. Co-treatment with a MEK inhibitor or a KRAS G12C inhibitor (for relevant mutations) can often overcome this feedback resistance.[3][4]
-
-
Compensatory Role of SOS2: SOS2, a homolog of SOS1, can sometimes compensate for SOS1 inhibition, maintaining KRAS activation.[1][5]
-
Experiment: Use siRNA or shRNA to knockdown SOS2 in your cell line and then treat with this compound. A greater reduction in cell viability and pERK levels would suggest SOS2-mediated resistance.
-
Solution: Currently, there are no specific SOS2 inhibitors available. However, this knowledge is crucial for interpreting your results and considering alternative therapeutic strategies.
-
-
Co-occurring Mutations: The presence of other mutations, such as in KEAP1 or STK11, can confer intrinsic resistance to SOS1 inhibitors.[6][7]
-
Experiment: Sequence your cell line to identify any co-occurring mutations in key signaling pathways.
-
Solution: If resistance-conferring mutations are present, this compound monotherapy may be ineffective. Combination with other targeted agents may be necessary.
-
-
-
Re-evaluate Experimental Setup:
-
Cell Viability Assay: Ensure your chosen assay is appropriate for your cell line and that you are performing it correctly. For adherent cells, a crystal violet assay is a reliable method.[8][9][10][11][12] For suspension cells, consider assays like CellTiter-Glo.
-
Inconsistent Results: Inconsistent data in viability assays can arise from pipetting errors, uneven cell seeding, or edge effects in multi-well plates. Ensure thorough mixing of cell suspensions and consider leaving the outer wells of the plate empty or filled with media only.
-
-
Issue 2: Development of acquired resistance to this compound over time.
-
Question: My cancer cell line was initially sensitive to this compound, but after prolonged treatment, it has become resistant. How can I investigate and potentially overcome this acquired resistance?
-
Answer: Acquired resistance is a common challenge in targeted therapy. Here’s how to approach it:
-
Characterize the Resistant Cell Line:
-
Confirm Resistance: Perform a dose-response curve with this compound on the resistant cell line and compare it to the parental (sensitive) line to quantify the shift in IC50.
-
Investigate Molecular Changes:
-
Western Blot: Analyze the pERK/ERK and pAKT/AKT pathways to see if they are reactivated in the resistant cells.
-
Genomic and Proteomic Analysis: Compare the genomic and proteomic profiles of the parental and resistant cell lines to identify new mutations or changes in protein expression that could be driving resistance. Look for upregulation of receptor tyrosine kinases (RTKs) or mutations in downstream effectors.
-
-
-
Strategies to Overcome Acquired Resistance:
-
Combination Therapy: Often, acquired resistance can be overcome by adding a second agent.
-
KRAS G12C Inhibitors: For KRAS G12C mutant cancers, combining this compound with a G12C inhibitor like adagrasib or sotorasib can be effective.[2][3]
-
MEK Inhibitors: Combining with a MEK inhibitor like trametinib can block the MAPK pathway downstream of RAS.[4]
-
PROTAC Degraders: Novel proteolysis-targeting chimeras (PROTACs) that degrade SOS1 have shown promise in overcoming resistance.[13]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
Q2: In which cancer cell lines is this compound expected to be most effective?
-
A2: this compound is most effective in cancer cell lines that are dependent on the KRAS signaling pathway. This includes cell lines with various KRAS mutations (e.g., G12C, G12D, G12V, G13D) and those with upstream alterations that lead to KRAS activation, such as EGFR mutations or NF1 loss-of-function.[4]
-
-
Q3: How does resistance to KRAS G12C inhibitors relate to the use of this compound?
-
Q4: Are there known off-target effects of this compound?
-
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a potent and selective inhibitor of the SOS1::KRAS interaction.[14] However, as with any small molecule inhibitor, off-target effects are possible and should be considered when interpreting experimental results. For example, some SOS1 inhibitors have been noted for their lack of effect on the closely related SOS2.[17][18]
-
-
Q5: What is a typical starting concentration for this compound in cell culture experiments?
-
A5: Based on available data for similar SOS1 inhibitors like BI-3406, a starting concentration in the low nanomolar range (e.g., 1-100 nM) is a reasonable starting point for in vitro experiments.[19] However, the optimal concentration will vary depending on the cell line and the specific experimental endpoint. A dose-response experiment is always recommended to determine the IC50 for your specific system.
-
Data Presentation
Table 1: IC50 Values of Sos1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | - | G12D | 14.9 | |
| This compound | - | G12V | 73.3 | |
| BI-3406 | NCI-H358 | G12C | 24 | [14] |
| BI-3406 | DLD-1 | G13D | 24 | [14] |
| BI-3406 | MIA PaCa-2 | G12C | < 100 | [19] |
| BI-3406 | A549 | G12S | < 100 | [19] |
| MRTX0902 | NCI-H358 | G12C | < 250 | |
| MRTX0902 | DLD1 | G13D | < 250 | |
| MRTX0902 | A549 | G12S | < 250 |
Table 2: Effect of Sos1 Inhibitors on pERK Levels
| Inhibitor | Cell Line | KRAS Mutation | pERK Inhibition IC50 (nM) | Reference |
| BI-3406 | NCI-H358 | G12C | 4 | [14] |
| MRTX0902 | NCI-H1975 | EGFR mutant | < 100 | |
| MRTX0902 | NCI-H358 | G12C | < 100 |
Experimental Protocols
1. Cell Viability Assay (Crystal Violet)
This protocol is suitable for determining the effect of this compound on the viability of adherent cancer cell lines.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Carefully aspirate the medium from each well.
-
Gently wash the cells once with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Remove the methanol and let the plates air dry completely.
-
Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with tap water until the water runs clear.
-
Invert the plate on a paper towel to remove excess water and let it air dry completely.
-
Solubilize the stain by adding 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker for 15 minutes.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for pERK/ERK
This protocol allows for the detection of changes in ERK phosphorylation upon this compound treatment.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Acquire the image using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK as a loading control.
-
Quantify the band intensities and calculate the pERK/total ERK ratio.
-
3. RAS Activation Assay (G-LISA)
This protocol provides a quantitative measurement of active, GTP-bound RAS.
-
Materials:
-
RAS Activation Assay Kit (e.g., G-LISA from Cytoskeleton, Inc.)
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (provided in the kit)
-
Plate reader capable of measuring absorbance or luminescence as per the kit instructions.
-
-
Procedure:
-
Follow the manufacturer's protocol for cell seeding, treatment with this compound, and cell lysis.
-
Determine the protein concentration of the cell lysates.
-
Add equal amounts of protein from each sample to the wells of the RAS-GTP affinity plate provided in the kit.
-
Incubate the plate to allow the active RAS to bind to the wells.
-
Follow the kit's instructions for washing, adding the primary antibody, secondary antibody, and detection reagent.
-
Read the signal using a plate reader.
-
Calculate the amount of active RAS relative to the total RAS or a control sample.
-
Mandatory Visualizations
Caption: RAS/MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statistical determination of synergy based on Bliss definition of drugs independence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sos1-IN-6 Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Sos1-IN-6 for animal studies. The guidance provided is based on established principles for in vivo studies of small molecule inhibitors targeting the RAS signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Sos1 inhibitors like this compound?
A1: Sos1 (Son of Sevenless) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins.[1][2][3][4] Inactive RAS is bound to GDP, and Sos1 facilitates the exchange of GDP for GTP, leading to RAS activation and downstream signaling through pathways like the MAPK (RAS-RAF-MEK-ERK) cascade.[1][2] Sos1 inhibitors, such as this compound, are designed to bind to Sos1 and disrupt its interaction with RAS, thereby preventing this nucleotide exchange and blocking RAS activation.[1][2] This leads to the downregulation of oncogenic signaling in tumors with RAS pathway mutations.[2]
Q2: What are the initial considerations before starting an in vivo study with this compound?
A2: Before initiating in vivo experiments, it is critical to have a thorough understanding of the compound's in vitro potency, selectivity, and basic absorption, distribution, metabolism, and excretion (ADME) properties. Key considerations include:
-
In vitro IC50: The half-maximal inhibitory concentration (IC50) in relevant cancer cell lines provides a starting point for estimating the required in vivo exposure. This compound has reported IC50 values of 14.9 nM for SOS1-G12D and 73.3 nM for SOS1-G12V in biochemical assays.
-
Cellular Potency: Confirming the compound's activity in cellular assays is crucial to ensure it can penetrate cell membranes and engage the target.
-
Selectivity: Assess the inhibitor's selectivity for Sos1 over other proteins, particularly the closely related Sos2, to anticipate potential off-target effects.
-
Preliminary Pharmacokinetics (PK): An initial PK study to understand the compound's half-life, bioavailability, and maximum concentration (Cmax) is highly recommended to inform dose and schedule selection.[5][6][7]
Q3: How do I choose an appropriate animal model?
A3: The choice of animal model is critical for the success of your study. For oncology studies, common models include:
-
Xenografts: Human cancer cell lines or patient-derived tumors (PDX) are implanted into immunocompromised mice (e.g., nude or NSG mice).[8][9] This is useful for assessing the direct anti-tumor activity of the compound.
-
Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the effects of the inhibitor on the tumor microenvironment and interactions with the immune system.[8]
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop tumors driven by specific mutations (e.g., KRAS G12D) provide a model that more closely recapitulates human disease progression.[10]
Q4: What are common vehicles for formulating this compound for oral administration?
A4: Since many small molecule inhibitors are hydrophobic, a suitable vehicle is necessary for effective oral administration.[11] Commonly used vehicles for preclinical oral dosing include:
-
Aqueous suspensions: A combination of 0.5% methylcellulose or carboxymethyl cellulose (CMC) with 0.1-0.2% Tween 80 in water is a standard choice for creating a homogenous suspension.[4]
-
Oil-based solutions: For highly hydrophobic compounds, edible oils like corn oil can be used.[11][12]
-
Solutions with co-solvents: A small amount of DMSO (typically <10%) can be used to initially dissolve the compound, which is then diluted in a vehicle like polyethylene glycol (PEG) or saline.[12] It is crucial to keep the final DMSO concentration low to avoid toxicity.[12]
Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.[12]
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy
Q: My in vivo study with this compound is not showing the expected tumor growth inhibition. What are the possible reasons and how can I troubleshoot this?
A: A lack of efficacy can stem from several factors, from formulation to biological resistance. Here is a step-by-step guide to troubleshooting this issue:
-
Verify Compound Formulation and Administration:
-
Homogeneity: Was the dosing solution properly prepared and homogenous? Inconsistent suspensions can lead to variable dosing.
-
Administration Technique: Ensure accurate oral gavage or other administration route to confirm the full dose was delivered.
-
-
Investigate Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
Insufficient Exposure: The dose may be too low to achieve therapeutic concentrations in the tumor. Conduct a PK study to measure drug levels in plasma and tumor tissue over time.[5][6][7]
-
Lack of Target Engagement: Even with adequate drug exposure, the inhibitor may not be engaging Sos1 effectively in the tumor. A pharmacodynamic (PD) study is essential. Measure the levels of downstream biomarkers, such as phosphorylated ERK (p-ERK), in tumor lysates at different time points after dosing. A lack of p-ERK reduction suggests a problem with target engagement.[5][6]
-
-
Re-evaluate the Biological Model:
-
Tumor Model Resistance: The chosen cell line or animal model may have intrinsic resistance mechanisms. For example, some KRAS-mutant cancers may have feedback activation of the MAPK pathway or activation of parallel signaling pathways like PI3K-AKT.[13][14]
-
Sos2 Compensation: In some contexts, Sos2 can compensate for the inhibition of Sos1, maintaining RAS activation.
-
Issue 2: Observed Toxicity in Animals
Q: The animals treated with this compound are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
A: Toxicity is a common challenge in in vivo studies. A systematic approach is needed to determine if the toxicity is compound-related or due to other factors.
-
Confirm the Maximum Tolerated Dose (MTD):
-
If not already done, perform a dose-range finding study in non-tumor-bearing mice to determine the MTD.[15] This involves administering escalating doses of this compound and monitoring for clinical signs of toxicity and body weight changes.
-
-
Assess for On-Target vs. Off-Target Toxicity:
-
On-Target Toxicity: Inhibition of the RAS pathway in normal tissues can sometimes lead to side effects. Common side effects of RAS pathway inhibitors can include skin toxicities and gastrointestinal issues.[1][16]
-
Off-Target Toxicity: The inhibitor may be affecting other kinases or cellular processes. Review the in vitro selectivity profile of this compound.
-
Vehicle-Related Toxicity: Ensure the vehicle itself is not causing the observed toxicity, especially when using co-solvents like DMSO at higher concentrations.[11]
-
-
Adjust the Dosing Regimen:
-
Reduce the Dose: Lower the dose to a level below the MTD.
-
Change the Schedule: Instead of daily dosing, consider an intermittent schedule (e.g., every other day, or 5 days on/2 days off). This can sometimes maintain efficacy while reducing toxicity.
-
Data Presentation Tables
Table 1: In Vivo Dose-Ranging/MTD Study Summary
| Dose Group (mg/kg) | Dosing Schedule | Vehicle | N | Mean Body Weight Change (%) | Clinical Signs of Toxicity | MTD Determination |
|---|---|---|---|---|---|---|
| Vehicle Control | e.g., Daily, PO | 0.5% CMC | 5 | |||
| 10 | e.g., Daily, PO | 0.5% CMC | 5 | |||
| 25 | e.g., Daily, PO | 0.5% CMC | 5 | |||
| 50 | e.g., Daily, PO | 0.5% CMC | 5 |
| 100 | e.g., Daily, PO | 0.5% CMC | 5 | | | |
Table 2: In Vivo Efficacy Study Data Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | N | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|---|---|
| Vehicle Control | - | Daily, PO | 10 | N/A | ||
| This compound | 25 | Daily, PO | 10 | |||
| This compound | 50 | Daily, PO | 10 |
| Positive Control | | | 10 | | | |
Table 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Data Summary
| Dose (mg/kg) | Time Point | Mean Plasma Concentration (ng/mL) | Mean Tumor Concentration (ng/g) | Mean % p-ERK Inhibition in Tumor (vs. Vehicle) |
|---|---|---|---|---|
| 50 | 1 hr | |||
| 50 | 4 hr | |||
| 50 | 8 hr |
| 50 | 24 hr | | | |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
-
Objective: To prepare a homogenous suspension of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.2% (v/v) Tween 80 in sterile water.
-
Mortar and pestle
-
Stir plate and stir bar
-
Sterile tubes
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh out the this compound powder and place it in a mortar.
-
Add a small amount of the vehicle to the powder and triturate with the pestle to create a uniform paste. This prevents clumping.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a sterile tube containing a stir bar.
-
Stir the suspension on a stir plate for at least 30 minutes before dosing to ensure homogeneity.
-
Maintain stirring during the dosing procedure to prevent the compound from settling.
-
Protocol 2: General In Vivo Efficacy Study in a Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude)
-
Cancer cell line of interest (e.g., with a KRAS mutation)
-
Matrigel (optional)
-
Calipers
-
This compound formulation and vehicle
-
Oral gavage needles
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-5 million cells in saline or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).
-
Treatment: Administer the assigned treatment to each group according to the planned dose and schedule (e.g., daily oral gavage).
-
Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Monitor the animals daily for any clinical signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or based on a predetermined time point. Collect tumors and other tissues for further analysis (e.g., PD analysis).
-
Visualizations
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 6. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of RAS: proven and potential vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cutaneous side effects of inhibitors of the RAS/RAF/MEK/ERK signalling pathway and their management - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Sos1-IN-6
This guide provides troubleshooting and frequently asked questions regarding the use of Sos1-IN-6, a small molecule inhibitor designed to disrupt the Son of Sevenless 1 (Sos1) and RAS protein-protein interaction. The information is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor that functions by disrupting the interaction between Sos1 and KRAS. Sos1 is a guanine nucleotide exchange factor (GEF) that activates RAS by promoting the exchange of GDP for GTP.[1][2][3][4] By preventing the formation of the KRAS-Sos1 complex, this compound blocks this activation step, leading to a decrease in the levels of active, GTP-bound RAS and subsequent downregulation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway.[3][5]
Q2: My experiment is showing an unexpected phenotype (e.g., high toxicity) that doesn't align with Sos1's known function. What could be the cause?
A2: This is likely due to off-target effects, where this compound inhibits other proteins in addition to Sos1. While designed for Sos1, many small molecule inhibitors can bind to other targets, particularly those with similar structural features like an ATP-binding pocket, which is highly conserved among kinases.[6] These unintended interactions can lead to unexpected biological responses or toxicity.[7][8] It is crucial to experimentally verify that the observed phenotype is a direct result of Sos1 inhibition.
Q3: How do I select an appropriate concentration for my cell-based assays to minimize off-target effects?
A3: Always start by performing a dose-response curve to determine the IC50 (the concentration that produces 50% of the maximal inhibitory effect) in your specific cell line. For subsequent experiments, it is recommended to use the lowest concentration that elicits the desired biological effect to minimize the risk of engaging off-target proteins.[9] Using concentrations significantly higher than the cellular IC50 (e.g., >10 μM) increases the likelihood of non-specific activity.[9]
Q4: How can I definitively confirm that the observed cellular effects are due to on-target Sos1 inhibition?
A4: To validate on-target activity, you should use orthogonal approaches. The gold standard is to compare the phenotype induced by this compound with the phenotype observed after genetic knockdown (e.g., using siRNA) or knockout (e.g., using CRISPR/Cas9) of the SOS1 gene. If the phenotypes match, it provides strong evidence that the inhibitor's effect is on-target. Additionally, using a structurally distinct Sos1 inhibitor to see if it recapitulates the same effect can help rule out off-target activities specific to the chemical scaffold of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell toxicity at concentrations near the IC50. | The inhibitor may have potent off-target effects on proteins essential for cell survival. | 1. Lower Concentration: Re-run experiments using a tighter concentration range at or below the IC50.2. Kinome Profiling: Perform a kinase selectivity screen to identify potential off-target kinases (See Protocol 1).[6][7]3. Literature Review: Cross-reference identified off-targets with known roles in cell viability. |
| The phenotype observed with this compound does not match the phenotype from SOS1 gene knockout/knockdown. | The observed effect is likely dominated by an off-target interaction rather than Sos1 inhibition. | 1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Sos1 in your cells (See Protocol 2).2. Re-evaluate Phenotype: Trust the genetic validation as the true on-target phenotype. The inhibitor may not be suitable for studying that specific biological question.3. Use Orthogonal Inhibitor: Test a structurally different Sos1 inhibitor to see if it produces the genetic knockout phenotype. |
| Inconsistent results or varying potency of this compound across different cell lines. | Cell lines may have different dependencies on Sos1 due to varying expression levels of Sos1, its paralog Sos2, or the presence of different oncogenic mutations (e.g., KRAS G12C vs. G12D).[10] | 1. Quantify Protein Levels: Use Western blot to determine the relative expression levels of Sos1 and Sos2 in your panel of cell lines.2. Check Genetic Context: The efficacy of Sos1 inhibition can be highly dependent on the specific KRAS mutation and the presence of co-mutations.[10][11] Correlate inhibitor sensitivity with the genetic background of the cells.3. Consider Feedback Loops: Inhibition of Sos1 can sometimes lead to the activation of feedback mechanisms that may differ between cell types.[11] |
Quantitative Data
Table 1: Biochemical and Cellular Properties of this compound
| Parameter | Value | Notes |
|---|---|---|
| Target | Sos1 | Son of Sevenless 1 |
| IC50 (Sos1-G12D Interaction) | 14.9 nM | Biochemical assay measuring disruption of the Sos1:KRAS-G12D protein-protein interaction.[12] |
| IC50 (Sos1-G12V Interaction) | 73.3 nM | Biochemical assay measuring disruption of the Sos1:KRAS-G12V protein-protein interaction.[12] |
| Recommended Cellular Conc. Range | 50 nM - 1 µM | This should be empirically determined for each cell line and assay. |
Table 2: Example Off-Target Profile for this compound (Hypothetical Data)
| Target | % Inhibition @ 1 µM | Potential Implication |
|---|---|---|
| Sos1 (On-Target) | 98% | High on-target potency. |
| Sos2 | 35% | Inhibition of the paralog may contribute to the observed phenotype. |
| EGFR | 15% | Weak inhibition of an upstream receptor tyrosine kinase. |
| ABL1 | 45% | Moderate off-target activity on a non-receptor tyrosine kinase.[13] |
| FYN | 42% | Moderate off-target activity on a Src-family kinase.[13] |
| p38α (MAPK14) | 28% | Weak off-target activity on a downstream MAPK pathway member. |
Experimental Protocols & Workflows
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sos1-IN-6 Potency in Synergistic Drug Combinations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Sos1-IN-6 and other Sos1 inhibitors in synergistic drug combinations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sos1 inhibitors like this compound?
Sos1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins.[1][2][3] Sos1 promotes the exchange of GDP for GTP on RAS, leading to its activation and subsequent downstream signaling through pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.[3][4][5] Sos1 inhibitors, including this compound, function by disrupting the interaction between Sos1 and RAS, thereby preventing RAS activation.[3][6] This leads to the downregulation of downstream signaling pathways that drive tumor cell proliferation and survival.[3][7]
Q2: What is the rationale for using this compound in synergistic drug combinations?
The rationale for using Sos1 inhibitors in combination therapies is to overcome both intrinsic and acquired resistance to other targeted agents and to achieve a more potent anti-cancer effect.[8][9] For instance, combining Sos1 inhibitors with MEK inhibitors can abrogate the adaptive feedback loop that leads to the reactivation of the MAPK pathway.[5] In KRAS-mutant cancers, particularly those with KRAS G12C mutations, Sos1 inhibitors can enhance the efficacy of covalent KRAS G12C inhibitors by increasing the population of the inactive, GDP-bound form of KRAS to which these inhibitors bind.[4][6]
Q3: With which classes of drugs has this compound (or other Sos1 inhibitors) shown synergy?
Sos1 inhibitors have demonstrated synergistic effects with a variety of targeted therapies, including:
-
KRAS G12C inhibitors (e.g., Adagrasib, Sotorasib)[6][10][11]
-
CDK4/6 inhibitors (e.g., Abemaciclib)[13]
-
BCR-ABL inhibitors (e.g., Imatinib) in the context of chronic myeloid leukemia.[2][7]
Q4: How does the expression of Sos2 affect the potency of Sos1 inhibitors?
Sos2, a paralog of Sos1, can sometimes compensate for the loss of Sos1 activity, leading to resistance to Sos1 inhibition.[1] In certain cellular contexts, high levels of Sos2 expression can mediate a rebound in RAS-MAPK signaling following treatment with a Sos1 inhibitor.[1][8] Therefore, the relative ratio of Sos1 to Sos2 protein abundance can influence the synergistic potential of Sos1 inhibitors.[11] In cell lines with high Sos2 expression, combining a Sos1 inhibitor with a SHP2 inhibitor (which is presumed to inhibit both Sos1 and Sos2 activity) or knocking down Sos2 may be necessary to achieve a significant synergistic effect.[1][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Synergy Observed | 1. Cell Line Context: The chosen cell line may have resistance mechanisms, such as high Sos2 expression or mutations in downstream effectors of the RAS pathway.[1][8] 2. Suboptimal Dosing: The concentrations of this compound and the combination drug may not be in the optimal synergistic range. 3. Experimental Conditions: Assay conditions, such as serum concentration, can influence signaling pathways and drug response.[11] | 1. Characterize Cell Lines: Profile the expression levels of Sos1 and Sos2. Consider using cell lines with a higher Sos1:Sos2 ratio.[11] Evaluate the mutational status of key genes in the RAS-MAPK pathway. 2. Dose-Response Matrix: Perform a dose-response matrix experiment (checkerboard assay) to identify synergistic concentration ranges for both drugs. Calculate synergy scores using methods like the Bliss independence or Loewe additivity models. 3. Optimize Assay Conditions: Test for synergy under different serum conditions (e.g., 2% vs. 10% serum) to assess the impact of growth factor signaling.[11] |
| High IC50 Value for this compound | 1. Poor Compound Stability or Purity: The this compound compound may have degraded or may be of low purity. 2. Assay Interference: The compound may interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay). 3. Cellular Efflux: The cell line may express high levels of drug efflux pumps that reduce the intracellular concentration of the inhibitor. | 1. Verify Compound Integrity: Confirm the purity and stability of this compound using analytical methods like HPLC-MS. 2. Use Orthogonal Assays: Validate findings with a different type of assay (e.g., confirm proliferation data with a Western blot for pERK levels). 3. Assess Efflux Pump Activity: Investigate the expression of common drug transporters (e.g., P-glycoprotein). Consider co-treatment with an efflux pump inhibitor as a control experiment. |
| Inconsistent Results Between Replicates | 1. Cellular Heterogeneity: The cell population may be heterogeneous, leading to variable responses. 2. Technical Variability: Inconsistent cell seeding density, drug preparation, or incubation times can introduce variability. 3. Edge Effects in Plates: Cells in the outer wells of a microplate can behave differently due to evaporation. | 1. Use Clonal Populations: If possible, use single-cell-derived clonal populations for more consistent responses. 2. Standardize Protocols: Ensure strict adherence to standardized protocols for all experimental steps. Use automated liquid handlers for increased precision if available. 3. Mitigate Plate Effects: Avoid using the outer wells of the plate for experimental samples or fill them with media to create a humidity barrier. |
Quantitative Data Summary
Table 1: In Vitro Potency of Sos1 Inhibitors
| Compound | Target(s) | IC50 | Cell Line / Assay Conditions | Reference |
| This compound | Sos1-KRAS G12D Interaction | 14.9 nM | Biochemical Assay | [14] |
| This compound | Sos1-KRAS G12V Interaction | 73.3 nM | Biochemical Assay | [14] |
| BAY-293 | KRAS-Sos1 Interaction | 21 nM | Biochemical Assay | [3][6] |
| BI-3406 | Sos1-KRAS Interaction | 31 nM | HTRF PPI Assay | [15] |
| SIAIS562055 (PROTAC) | Sos1 Degradation | DC50 of 98.4 nM | Cancer Cells | [14] |
| SOS1-IN-14 | Sos1 | 3.9 nM | Biochemical Assay | [14] |
| SOS1-IN-15 | Sos1 | 5 nM | Biochemical Assay | [14] |
| SOS1-IN-16 | Sos1 | 7.2 nM | Biochemical Assay | [14] |
| SOS1-IN-11 | Sos1 | 30 nM | Biochemical Assay | [14] |
| SOS1-IN-4 | KRAS G12C/Sos1 Interaction | 56 nM | Biochemical Assay | [14] |
| SOS1/EGFR-IN-2 | Sos1 | 8.3 nM | Biochemical Assay | [14] |
| SOS1/EGFR-IN-2 | EGFR | 14.6 nM | Biochemical Assay | [14] |
Table 2: Synergistic Combinations with Sos1 Inhibitors
| Sos1 Inhibitor | Combination Partner | Cancer Type/Cell Line | Effect | Reference |
| BI-3406 | Adagrasib (KRAS G12C inhibitor) | KRAS G12C-driven NSCLC and CRC cell lines | Strong synergistic anti-proliferative effects | [10] |
| BI-3406 | Trametinib (MEK inhibitor) | Pancreatic (MIA PaCa-2) and Colorectal (DLD1) cancer cells | Strong synergistic anti-proliferative effects | [5] |
| BAY-293 | ARS-853 (KRAS G12C inhibitor) | KRAS G12C-mutated cell line (NCI-H358) | Synergistic anti-proliferative activity | [6] |
| SIAIS562055 (PROTAC) | AMG510 (KRAS G12C inhibitor) | NCI-H358 cells | Enhanced cytotoxicity (CI value of 0.1) | [7] |
| SIAIS562055 (PROTAC) | MRTX1133 (KRAS G12D inhibitor) | GP2d cells | Strong synergistic anti-proliferative effect (CI value of 0.3) | [7] |
| RGT-018 | Afatinib/Cetuximab (EGFR inhibitors) | H358 or SW403 cells | More robust anti-proliferative effects | [13] |
| RGT-018 | Abemaciclib (CDK4/6 inhibitor) | H358 cells | More profound anti-proliferative effect | [13] |
Experimental Protocols
1. Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a dose-response matrix of this compound and the combination drug. Treat the cells with the single agents and their combinations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Calculate IC50 values for the single agents and synergy scores (e.g., Combination Index) for the combinations.
2. Western Blot for Phospho-ERK (pERK)
-
Cell Treatment and Lysis: Plate cells and treat with this compound, the combination drug, or their combination for a specified time (e.g., 6 or 24 hours).[3] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
3. In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment groups (vehicle, this compound alone, combination drug alone, and the combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage).
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).
Visualizations
Caption: Simplified RAS/MAPK signaling pathway and points of intervention for synergistic drug combinations.
Caption: General experimental workflow for evaluating synergistic drug combinations with this compound.
Caption: A logical workflow for troubleshooting the lack of synergy in Sos1 inhibitor combinations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SOS1 inhibitor combinations overcome KRAS inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Sos1-IN-6 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results using Sos1-IN-6. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) for RAS proteins.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation and subsequent engagement of downstream signaling pathways, most notably the MAPK/ERK pathway.[3] this compound binds to the catalytic site of SOS1, preventing its interaction with RAS.[4][5] This blockade inhibits the loading of GTP onto RAS, thereby reducing the population of active RAS-GTP and suppressing downstream signaling.[4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, it is advisable to aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. For in-vivo experiments, it is recommended to prepare fresh working solutions daily.[6]
Q3: What are the expected IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific KRAS mutation being targeted. The IC50 values for this compound have been reported as:
It is important to note that IC50 values can also be influenced by experimental conditions such as cell type, cell density, and assay duration.[7][8]
Data Presentation: Comparative IC50 Values of SOS1 Inhibitors
| Inhibitor | Target Interaction | IC50 (nM) | Reference |
| This compound | SOS1-G12D | 14.9 | [1][2] |
| This compound | SOS1-G12V | 73.3 | [1][2] |
| BI-3406 | SOS1::KRAS | 6 | [6] |
| BAY-293 | KRAS–SOS1 | 21 | [9] |
| MRTX0902 | pERK inhibition | <100 | [10] |
| Sos1-IN-14 | SOS1 | 3.9 | [1][2] |
| Sos1-IN-18 | SOS1-KRAS G12C | 3.4 | [1] |
| Sos1-IN-20 | p-ERK (PC-9 cells) | 253 | [2] |
| Sos1/EGFR-IN-2 | SOS1 | 8.3 | [1][2] |
Mandatory Visualization
Caption: SOS1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or weak inhibition of pERK.
This is a common issue that can arise from several factors related to the compound, cell culture conditions, or the assay itself.
-
Possible Cause 1: Compound Degradation or Precipitation.
-
Troubleshooting Steps:
-
Ensure the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.
-
When preparing working dilutions, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed 0.1-0.5%. High solvent concentrations can be toxic and affect cell health.
-
Visually inspect the diluted compound in the cell culture medium for any signs of precipitation. If precipitation occurs, consider preparing a fresh dilution or using a different solvent system if compatible with the experimental setup.
-
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions.
-
Troubleshooting Steps:
-
Cell Density: The number of cells seeded can significantly impact the apparent IC50 value.[7][11] High cell density can lead to a higher IC50. It is crucial to maintain a consistent seeding density across all experiments. Optimize the seeding density to ensure cells are in the exponential growth phase during the assay and do not become confluent.
-
Cell Line Characteristics: Different cell lines exhibit varying levels of dependence on the RAS-MAPK pathway. Confirm that the cell line used is known to be sensitive to SOS1 inhibition. The presence of mutations downstream of RAS (e.g., BRAF mutations) may confer resistance to this compound.
-
Serum Concentration: Serum contains growth factors that can activate the RAS-MAPK pathway. High serum concentrations may counteract the inhibitory effect of this compound. Consider reducing the serum concentration or serum-starving the cells prior to and during treatment, depending on the specific experimental question.
-
-
-
Possible Cause 3: Assay-Specific Issues (pERK Western Blot).
-
Troubleshooting Steps:
-
Timing of Lysate Collection: The inhibition of pERK by this compound can be transient.[4] It is important to perform a time-course experiment to determine the optimal time point for observing maximal inhibition.
-
Antibody Quality: Ensure that the primary antibodies for both phosphorylated ERK (pERK) and total ERK are validated and used at the recommended dilutions.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
-
Caption: Decision tree for troubleshooting variable this compound results.
Issue 2: Inconsistent results in RAS-GTP pulldown assays.
RAS-GTP pulldown assays are sensitive to timing and sample handling. Variability can be introduced at multiple steps.
-
Possible Cause 1: Rapid GTP Hydrolysis.
-
Troubleshooting Steps:
-
Work quickly and keep samples on ice at all times to minimize the activity of GTPase-activating proteins (GAPs) that promote the hydrolysis of RAS-GTP to RAS-GDP.[12][13]
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Process lysates immediately after preparation. Avoid freeze-thaw cycles of the cell lysates.[12]
-
-
-
Possible Cause 2: Insufficient amount of RAS-GTP.
-
Troubleshooting Steps:
-
Ensure that the cells have been appropriately stimulated to activate the RAS pathway if the experiment requires it. For example, treatment with a growth factor like EGF can increase the levels of RAS-GTP.
-
Use a sufficient amount of total cell lysate for the pulldown. A typical starting point is 0.5-1 mg of total protein.[14]
-
-
-
Possible Cause 3: Issues with the pulldown reagent.
-
Troubleshooting Steps:
-
Ensure that the affinity reagent (e.g., RAF1-RBD agarose beads) is of high quality and has not expired.
-
Properly wash the beads before and after incubation with the lysate to reduce non-specific binding.
-
-
Experimental Protocols
Protocol 1: pERK Western Blotting
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a pre-determined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
If necessary, serum-starve the cells for 4-16 hours.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (determined from a time-course experiment, e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the pERK signal to the total ERK signal.
-
Protocol 2: RAS-GTP Pulldown Assay
-
Cell Culture and Lysis:
-
Culture and treat cells as described in the pERK western blotting protocol.
-
Lyse cells in an appropriate lysis buffer for active GTPase pulldowns (e.g., a buffer containing MgCl2 to maintain GTP binding). Keep samples on ice.
-
-
Lysate Clarification and Protein Quantification:
-
Centrifuge the lysates to pellet debris.
-
Determine the protein concentration of the supernatant.
-
-
Pulldown of Active RAS:
-
Normalize the protein concentration of the lysates.
-
Incubate the lysates with RAF1-RBD agarose beads (or other RAS-GTP affinity reagents) for 1 hour at 4°C with gentle rotation.
-
Include a positive control (lysate treated with non-hydrolyzable GTPγS) and a negative control (lysate treated with GDP).[13]
-
Collect the beads by centrifugation and wash them 3-4 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by western blotting using a pan-RAS antibody.
-
Also, run an aliquot of the total cell lysate to determine the total RAS levels in each sample.
-
Caption: A generalized experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. google.com [google.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. neweastbio.com [neweastbio.com]
Technical Support Center: Interpreting Unexpected Results from Sos1-IN-6 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Sos1-IN-6, a potent inhibitor of Son of Sevenless 1 (SOS1).
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful this compound experiment?
A1: this compound is a potent SOS1 inhibitor.[1] Its primary mechanism of action is to disrupt the interaction between SOS1 and RAS, thereby preventing the activation of the RAS/MAPK signaling pathway.[2][3][4] In cancer cell lines with a wild-type KRAS, complete inhibition of the RAS-RAF-MEK-ERK pathway is expected.[3][5] In cell lines with mutant KRAS, a significant reduction (approximately 50%) in phospho-ERK (pERK) levels is the anticipated outcome.[3][6] Consequently, a successful experiment should demonstrate a dose-dependent decrease in cell proliferation and pERK levels.
Q2: I am not observing the expected level of inhibition with this compound. What are the potential causes?
A2: Several factors could contribute to a lack of expected inhibition:
-
Compensatory Signaling: The presence of SOS2, another guanine nucleotide exchange factor, can compensate for SOS1 inhibition, maintaining RAS activation. The relative expression levels of SOS1 and SOS2 can influence the cellular response to this compound.[7][8]
-
Adaptive Resistance: Inhibition of the RAS/MAPK pathway can trigger feedback mechanisms, leading to the reactivation of upstream receptor tyrosine kinases (RTKs) and subsequent reactivation of RAS signaling.[8][9]
-
Cellular Context: The genetic background of your cell line is critical. The specific KRAS mutation, or the presence of co-mutations in genes like KEAP1 and STK11, can influence the efficacy of SOS1 inhibition.[7][10]
-
Suboptimal Experimental Conditions: Factors such as serum concentration in the cell culture media can impact the observed effects of the inhibitor.[8]
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity.
Q3: My cells are showing an increase in pERK levels after initial treatment with this compound. Why is this happening?
A3: This paradoxical effect is likely due to adaptive resistance. Initial inhibition of the MAPK pathway can relieve negative feedback loops that normally suppress RTK activity.[9] This leads to the hyperactivation of RTKs, which then drives SOS-mediated (potentially via SOS2) reactivation of RAS and the downstream ERK pathway.
Q4: Is this compound effective against all KRAS mutations?
A4: this compound has shown different potencies against different KRAS mutants. For instance, it has IC50 values of 14.9 nM for SOS1-G12D and 73.3 nM for SOS1-G12V.[1] Its effectiveness can be influenced by the specific RAS isoform and the cellular context.
Troubleshooting Guides
Problem 1: Minimal or No Inhibition of Cell Proliferation
Possible Causes and Solutions
| Cause | Recommended Action |
| Compensatory SOS2 Signaling | 1. Assess SOS1 and SOS2 Protein Levels: Perform Western blotting to determine the relative abundance of SOS1 and SOS2 in your cell line.[7][8] High SOS2 expression may explain the lack of response. 2. SOS2 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate SOS2 expression and re-evaluate the effect of this compound.[7] |
| Inappropriate Cell Line | 1. Confirm KRAS Status: Sequence the KRAS gene in your cell line to confirm the mutation status. 2. Test in a Panel of Cell Lines: Compare the effect of this compound across cell lines with different KRAS mutations and genetic backgrounds. |
| Incorrect Dosing | 1. Perform a Dose-Response Curve: Titrate this compound over a wide concentration range to determine the optimal inhibitory concentration for your specific cell line. |
| Compound Inactivity | 1. Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored correctly. 2. Positive Control: Include a known sensitive cell line as a positive control in your experiment. |
Problem 2: Transient Inhibition Followed by Reactivation of pERK
Possible Causes and Solutions
| Cause | Recommended Action |
| Feedback Reactivation of RTKs | 1. Co-treatment with an RTK inhibitor: Combine this compound with an inhibitor of an upstream RTK (e.g., EGFR inhibitor) to block the feedback loop.[9] 2. Time-Course Experiment: Perform a time-course analysis of pERK levels to characterize the dynamics of inhibition and reactivation. |
| Adaptive Resistance | 1. Combination Therapy: Combine this compound with a MEK inhibitor or a KRAS G12C inhibitor (if applicable) to achieve a more sustained pathway inhibition.[3][9] Studies have shown that combining a SOS1 inhibitor with a KRAS G12C inhibitor can result in synergistic antiproliferative activity.[3] |
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Cell Line Context | Reference |
| This compound | SOS1-G12D | 14.9 | Not specified | [1] |
| This compound | SOS1-G12V | 73.3 | Not specified | [1] |
| BAY-293 | KRAS-SOS1 interaction | 21 | Not specified | [3] |
| BI-3406 | SOS1 | 31 (HTRF PPI assay) | Not specified | [11] |
Experimental Protocols
Western Blot for pERK and Total ERK
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pERK (e.g., p44/42 MAPK) and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[5]
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay: Add the MTS or CellTiter-Glo reagent according to the manufacturer's instructions and measure the absorbance or luminescence, respectively.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: The SOS1 signaling pathway and the point of intervention for this compound.
Caption: A workflow for troubleshooting unexpected results from this compound experiments.
Caption: Logical relationships between potential causes and unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gdch.app [gdch.app]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of Sos1-IN-6 in long-term studies
Welcome to the technical support center for Sos1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their long-term studies while minimizing potential toxicities associated with this potent Sos1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF). SOS1 facilitates the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state. By inhibiting this interaction, this compound blocks the activation of RAS and subsequently suppresses the downstream RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is often hyperactivated in various cancers.[1][2]
Q2: What is the reported in vivo toxicity of Sos1 inhibitors like this compound?
A2: While specific long-term toxicity data for this compound is limited, studies on the structurally similar and well-characterized SOS1 inhibitor, BI-3406, have shown that pharmacological inhibition of SOS1 is generally well-tolerated in preclinical mouse models.[3][4][5][6][7] In these studies, administration of BI-3406 did not lead to significant changes in body weight or overall viability, and no noteworthy systemic toxicity was observed.[3][4][5][6][7] This is in contrast to the rapid lethality observed with the genetic knockout of SOS1, suggesting that pharmacological inhibition provides a therapeutic window with manageable toxicity.[3][4][5]
Q3: How can I minimize the potential for toxicity in my long-term in vivo studies?
A3: A key strategy to mitigate toxicity is the use of combination therapies. Combining this compound with other targeted agents, such as KRAS G12C inhibitors (e.g., adagrasib) or MEK inhibitors, has been shown to enhance anti-tumor efficacy.[8][9] This synergistic effect may allow for the use of lower, and therefore less toxic, doses of each compound while achieving a robust therapeutic response.[10] Careful dose-finding studies are recommended to determine the optimal tolerated dose of this compound, both as a single agent and in combination.
Q4: What are potential mechanisms of resistance to Sos1 inhibitors in long-term treatment?
A4: Resistance to Sos1 inhibitors can emerge through various mechanisms. One potential factor is the presence of the related protein SOS2, which can sometimes compensate for the inhibition of SOS1, leading to incomplete suppression of the MAPK pathway.[5] Additionally, long-term treatment can lead to the development of drug-tolerant persister cells, which may upregulate other signaling pathways to bypass the SOS1 inhibition.[11][12][13] Monitoring for the reactivation of pERK and other downstream markers is crucial for detecting the emergence of resistance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high cytotoxicity in cell culture | - Off-target effects at high concentrations.- Cell line is highly dependent on RAS/MAPK signaling. | - Perform a dose-response curve to determine the IC50 and use concentrations at or below this value for long-term studies.- Ensure the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels.- Confirm the KRAS mutation status of your cell line; wild-type KRAS cells may be more sensitive to complete pathway inhibition.[9] |
| Lack of efficacy in a KRAS-mutant cell line | - Redundant signaling through SOS2.- Presence of other mutations that bypass the need for SOS1-mediated RAS activation.- Poor cellular uptake or rapid efflux of the inhibitor. | - Measure SOS2 expression levels. If high, consider combining this compound with a downstream inhibitor (e.g., MEK inhibitor).- Characterize the genomic landscape of your cell line to identify other potential resistance mechanisms.- If poor uptake is suspected, consider using a different formulation or a PROTAC-based approach for SOS1 degradation.[14] |
| Reactivation of pERK signaling after initial inhibition | - Development of adaptive resistance.- Emergence of a resistant clone. | - Combine this compound with an inhibitor of a downstream effector (e.g., MEK inhibitor) or a drug targeting a parallel pathway.- Analyze the genetic and proteomic profile of the resistant cells to identify the mechanism of resistance. |
| Inconsistent results in in vivo studies | - Suboptimal dosing or administration schedule.- Poor bioavailability of the compound. | - Optimize the dose and schedule based on preliminary tolerability and efficacy studies.- For compounds with potentially low bioavailability, consider alternative formulations or routes of administration. While BI-3406 is orally bioavailable, the properties of this compound should be independently verified.[9] |
Experimental Protocols
In Vitro Long-Term Proliferation Assay
This protocol is adapted from general methodologies for long-term cell culture with inhibitors.
-
Cell Seeding: Plate cells at a low density in 96-well plates to allow for an extended growth period.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. It is advisable to test a range of concentrations based on the predetermined IC50 value.
-
Treatment: Add the drug-containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation and Monitoring: Culture the cells for an extended period (e.g., 7-14 days). Monitor cell confluence and morphology regularly.
-
Media Changes: Refresh the medium with the appropriate concentration of this compound every 2-3 days to maintain drug activity.
-
Endpoint Analysis: At the end of the treatment period, assess cell viability using a suitable method, such as a resazurin-based assay or crystal violet staining.
In Vivo Xenograft Model Protocol (General Guidance)
This is a general protocol based on studies with similar Sos1 inhibitors and should be optimized for this compound.
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID) for xenograft studies.
-
Tumor Implantation: Subcutaneously implant cultured cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Based on studies with BI-3406, a starting point for dosing could be in the range of 25-100 mg/kg, administered daily.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the animals.
-
Pharmacodynamic Analysis: At the end of the study, or at intermediate time points, tumor tissue can be collected to assess the levels of pERK and other biomarkers to confirm target engagement.
Visualizations
Caption: RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound in long-term studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of SOS1 Inhibitors: Sos1-IN-6 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel SOS1 inhibitor, Sos1-IN-6, alongside other well-characterized inhibitors of the Son of Sevenless 1 (SOS1) protein. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, making it a compelling target in RAS-driven cancers. This document summarizes key performance data, details experimental methodologies for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows.
Performance Data of SOS1 Inhibitors
The following tables summarize the in vitro potency of this compound, BI-3406, and BAY-293, key small molecule inhibitors targeting the SOS1-KRAS interaction.
Table 1: Biochemical Potency of SOS1 Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | SOS1-G12D | 14.9 | [1] |
| Biochemical | SOS1-G12V | 73.3 | [1] | |
| BI-3406 | Biochemical | SOS1-KRAS Interaction | 6 | [2] |
| BAY-293 | Biochemical | KRAS-SOS1 Interaction | 21 | [3] |
Table 2: Cellular Activity of SOS1 Inhibitors
| Inhibitor | Assay Type | Cell Line | Target Pathway | IC50 (nM) | Reference |
| BI-3406 | Cellular | NCI-H358 (KRAS G12C) | pERK formation | 4 | [4] |
| 3D Cell Proliferation | KRAS mutant cancer cells | Cell Growth | 16-52 | [5] | |
| BAY-293 | Cellular | K-562 (KRAS WT) | pERK inhibition | 61 | [6] |
| Cellular | Calu-1 (KRAS G12C) | pERK inhibition | 2100 | [6] | |
| Antiproliferative | K-562, MOLM-13 (KRAS WT) | Cell Proliferation | 1090, 995 | [7] | |
| Antiproliferative | NCI-H358, Calu-1 (KRAS G12C) | Cell Proliferation | 3480, 3190 | [7] |
Signaling Pathway and Mechanism of Action
SOS1 inhibitors act by disrupting the interaction between SOS1 and RAS, thereby preventing the exchange of GDP for GTP on RAS. This maintains RAS in its inactive state and inhibits downstream signaling through pathways like the MAPK/ERK cascade, which is crucial for cell proliferation and survival.
References
- 1. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. medchemexpress.com [medchemexpress.com]
Dual Blockade of the RAS/MAPK Pathway: A Comparative Guide on the Synergistic Efficacy of Sos1 and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The RAS/MAPK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in genes such as KRAS, is a hallmark of many cancers. While MEK inhibitors have shown clinical activity, their efficacy is often limited by feedback reactivation of the pathway. This guide provides a comparative analysis of the synergistic anti-tumor effects achieved by combining Sos1 inhibitors, such as Sos1-IN-6, with MEK inhibitors, a strategy aimed at overcoming this resistance mechanism.
Note: While the topic specifies this compound, the majority of published preclinical data focuses on the well-characterized Sos1 inhibitors BI-3406 and BAY-293. These compounds are used as representative examples in this guide to illustrate the synergistic principle with MEK inhibitors.
Mechanism of Synergy: Overcoming Feedback Reactivation
Sos1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state, a crucial step in activating the MAPK pathway.[1][2] MEK inhibitors act downstream of RAS, blocking the phosphorylation of ERK. However, this inhibition can trigger a feedback loop, leading to the reactivation of RAS through Sos1, thereby attenuating the anti-tumor effect.[3][4] By co-administering a Sos1 inhibitor, this feedback loop is disrupted, leading to a more sustained and potent inhibition of the MAPK pathway.[5][6]
Caption: RAS/MAPK signaling pathway with points of inhibition.
Comparative In Vitro Efficacy
The combination of Sos1 and MEK inhibitors has demonstrated significant synergy in reducing the proliferation of various KRAS-mutant cancer cell lines. This effect is often more pronounced than the activity of either agent alone.
| Cell Line | Cancer Type | KRAS Mutation | Sos1 Inhibitor | MEK Inhibitor | Combination Effect | Reference |
| MIA PaCa-2 | Pancreatic | G12C | BI-3406 | Trametinib | Strong synergistic anti-proliferative effects | [5] |
| DLD-1 | Colorectal | G13D | BI-3406 | Trametinib | Strong synergistic anti-proliferative effects | [5] |
| H727 | Lung | G12V | BI-3406 | Trametinib | Synergistic enhancement of trametinib efficacy | [5][7] |
| A549 | Lung | G12S | BI-3406 | Trametinib | Synergistic enhancement of trametinib efficacy | [5][7] |
| BxPC3 | Pancreatic | Wild-Type | BAY-293 | PD98059 | Synergistic effect | [3] |
| AsPC1 | Pancreatic | G12D | BAY-293 | Trametinib | Synergistic effect | [3] |
Note: The synergistic effect is often dependent on the specific KRAS mutation. For instance, the combination is highly effective in KRAS G12/G13-mutated cells but less so in KRAS Q61-mutated cells, which are less dependent on GEF activity.[5][8] The presence of co-mutations, such as in PIK3CA, can also influence sensitivity to this combination therapy.[5][8]
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models have corroborated the in vitro findings, demonstrating that the combination of a Sos1 inhibitor and a MEK inhibitor leads to significant tumor growth inhibition and, in some cases, tumor regression.
| Xenograft Model | Cancer Type | KRAS Mutation | Sos1 Inhibitor | MEK Inhibitor | Key Findings | Reference |
| MIA PaCa-2 | Pancreatic | G12C | BI-3406 | Trametinib | Combination resulted in tumor regressions. | [5] |
| LoVo | Colorectal | G13D | BI-3406 | Trametinib | Combination led to significant tumor growth inhibition. | [5] |
| KRAS-mutant xenografts | Various | G12/G13 | BI-3406 | Trametinib | Enhanced efficacy of trametinib. | [8] |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124"];// Nodes Cell_Culture [label="1. Cancer Cell Line Culture\n(KRAS-mutant)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro [label="2a. In Vitro Assays", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="2b. In Vivo Xenograft Model", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Viability [label="Cell Viability Assay\n(e.g., MTT, CellTiter-Glo)", fillcolor="#F1F3F4", fontcolor="#202124"]; Western_Blot [label="Western Blotting\n(pERK/Total ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Implantation [label="Tumor Cell Implantation\n(Subcutaneous)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Drug Administration\n(Single agents and combination)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Measurement [label="Tumor Volume Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="3. Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Synergy_Calculation [label="Synergy Calculation\n(e.g., Bliss Independence)", fillcolor="#F1F3F4", fontcolor="#202124"]; TGI_Calculation [label="Tumor Growth Inhibition (TGI)\nCalculation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cell_Culture -> In_Vitro; Cell_Culture -> In_Vivo; In_Vitro -> Cell_Viability; In_Vitro -> Western_Blot; In_Vivo -> Tumor_Implantation; Tumor_Implantation -> Treatment; Treatment -> Tumor_Measurement; Cell_Viability -> Data_Analysis; Western_Blot -> Data_Analysis; Tumor_Measurement -> Data_Analysis; Data_Analysis -> Synergy_Calculation; Data_Analysis -> TGI_Calculation; }
Caption: General experimental workflow for validating synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Sos1 and MEK inhibitors, alone and in combination.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the Sos1 inhibitor and MEK inhibitor in culture medium. For combination studies, prepare a matrix of concentrations for both inhibitors.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (or vehicle control). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC₅₀ values and assess synergy using a suitable model such as the Bliss Independence model.[10]
Western Blotting for pERK and Total ERK
This protocol is used to assess the inhibition of MAPK pathway signaling.
-
Cell Lysis: Plate cells and treat with inhibitors as for the viability assay. After the desired treatment time (e.g., 2, 6, 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal to determine the extent of pathway inhibition.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of the combination therapy.
-
Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel). Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[12]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, Sos1 inhibitor alone, MEK inhibitor alone, Combination).
-
Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage) at the predetermined doses and schedule.[5]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[12]
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[13]
Conclusion
The combination of Sos1 inhibitors, such as this compound and its well-studied counterparts BI-3406 and BAY-293, with MEK inhibitors represents a promising therapeutic strategy for KRAS-driven cancers. This dual-blockade approach effectively counteracts the feedback reactivation of the RAS/MAPK pathway, leading to synergistic anti-proliferative effects and significant tumor growth inhibition in preclinical models. The provided experimental frameworks offer a robust starting point for researchers to further validate and explore this combination therapy in various cancer contexts.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 3. d-nb.info [d-nb.info]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Sos1 Inhibitors as Cancer Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, has emerged as a compelling target in oncology. By activating RAS, SOS1 plays a pivotal role in the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers, driving cell proliferation and survival. Inhibition of the SOS1-RAS interaction presents a promising therapeutic strategy to abrogate this oncogenic signaling. This guide provides a comparative overview of the in vivo validation of the potent SOS1 inhibitor, Sos1-IN-6, alongside other notable SOS1 inhibitors, presenting key experimental data and methodologies to inform further research and development.
While direct in vivo validation data for this compound is not extensively available in the public domain, its high potency in preclinical in vitro assays warrants a thorough examination of the in vivo efficacy of other well-characterized SOS1 inhibitors. This guide will focus on the significant in vivo findings for MRTX0902 and BI-3406 , providing a benchmark for the potential therapeutic validation of this compound and other emerging SOS1-targeted therapies. A third inhibitor, BAY-293 , will be mentioned for its utility as a potent research tool, though its development for clinical use has been hampered by poor bioavailability.
The SOS1-RAS Signaling Axis: A Key Therapeutic Target
The SOS1 protein facilitates the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, and NRAS), converting them into their active, signal-transducing state. This activation triggers a downstream cascade, most notably the RAF-MEK-ERK (MAPK) pathway, which is central to cell cycle progression and proliferation. In cancers with RAS mutations or upstream alterations leading to RAS activation, targeting SOS1 offers a strategic intervention point.
Comparative In Vivo Efficacy of SOS1 Inhibitors
The following tables summarize the available quantitative data from in vivo studies of MRTX0902 and BI-3406 in various cancer xenograft models. This data provides a crucial framework for evaluating the potential of this compound as a cancer therapeutic.
Table 1: In Vivo Performance of MRTX0902
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1435 (NF1 mutant) | 25 mg/kg BID, oral | 50% | [1][2] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1435 (NF1 mutant) | 50 mg/kg BID, oral | 73% | [1][2] |
| Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) | 25 mg/kg BID, oral | 41% | [2] |
| Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) | 50 mg/kg BID, oral | 53% | [2] |
| Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) | 50 mg/kg BID (with Adagrasib) | -92% (regression) | [3] |
Table 2: In Vivo Performance of BI-3406
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| KRAS G12C Allograft | Mouse Embryonic Fibroblasts | Not specified | Significant impairment of tumor growth | [4] |
| KRAS G12D Allograft | Mouse Embryonic Fibroblasts | Not specified | Significantly diminished tumor progression | [4][5] |
| KRAS G12D Lung Adenocarcinoma | Immunocompetent Mouse Model | Not specified | Strong reduction of tumor burden | [4][5] |
| KRAS G12D Allograft | Mouse Model (with MRTX1133) | 100 mg/kg (BI-3406) + 30 mg/kg (MRTX1133) | Deeper reduction in tumor growth than either agent alone | [5][6] |
Note on BAY-293: While a potent inhibitor in vitro, BAY-293 has demonstrated poor bioavailability in vivo, limiting its therapeutic potential as a standalone agent.[7][8] It remains a valuable tool for preclinical research to understand the biology of SOS1 inhibition.
Experimental Protocols for In Vivo Studies
Detailed methodologies are critical for the replication and extension of these findings. Below are generalized protocols for key experiments cited in the validation of SOS1 inhibitors.
Xenograft Tumor Model Studies
A common approach to evaluate the in vivo efficacy of cancer therapeutics is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.
1. Cell Lines and Culture:
-
Cancer cell lines with known RAS pathway mutations (e.g., NCI-H1435, MIA PaCa-2) are cultured under standard sterile conditions.
2. Animal Models:
-
Immunocompromised mice (e.g., athymic nude mice) are typically used to prevent rejection of human tumor xenografts.[1]
3. Tumor Implantation:
-
A suspension of cancer cells is injected subcutaneously into the flank of the mice.
4. Tumor Growth and Randomization:
-
Tumor volumes are measured regularly with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.[1]
5. Drug Formulation and Administration:
-
MRTX0902: Formulated as a suspension in 0.5% methylcellulose with 0.2% Tween 80 in water and administered by oral gavage, typically twice daily (BID).[1]
-
BI-3406: Orally bioavailable formulation, with dosing regimens tested in various preclinical models.[4][5]
6. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
-
Pharmacodynamic (PD) Biomarkers: Assessment of target engagement and pathway modulation in tumor tissue, often by measuring levels of phosphorylated ERK (pERK).
7. Toxicity Assessment:
-
Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Conclusion and Future Directions
The in vivo data for SOS1 inhibitors like MRTX0902 and BI-3406 provide a strong rationale for the continued development of this class of cancer therapeutics. These compounds have demonstrated significant anti-tumor activity, both as monotherapies and in combination with other targeted agents, in clinically relevant cancer models.
For This compound , while its high in vitro potency is promising, its therapeutic potential can only be fully realized through rigorous in vivo validation. Future studies should aim to:
-
Establish the pharmacokinetic and pharmacodynamic profile of this compound in animal models.
-
Evaluate the single-agent efficacy of this compound in a panel of cancer xenograft models with diverse RAS pathway alterations.
-
Investigate rational combination strategies for this compound with other targeted therapies to enhance efficacy and overcome potential resistance mechanisms.
The collective evidence strongly supports the targeting of SOS1 as a viable strategy in the fight against RAS-driven cancers. The continued investigation of potent inhibitors like this compound, guided by the successful preclinical validation of compounds like MRTX0902 and BI-3406, will be instrumental in translating this promising approach into clinical benefits for patients.
References
- 1. verastem.com [verastem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Sensitivity to Sos1 Inhibition: A Biomarker Discovery Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of biomarkers for predicting sensitivity to Sos1 inhibitors, with a focus on Sos1-IN-6 and other structurally related compounds. We delve into the experimental data supporting these biomarkers and offer detailed protocols for their assessment.
The Son of Sevenless 1 (Sos1) protein is a critical guanine nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell proliferation and survival. In many cancers, hyperactivation of the RAS/MAPK pathway, often due to KRAS mutations, drives uncontrolled cell growth. Sos1 inhibitors represent a promising therapeutic strategy by blocking this interaction and preventing RAS activation.[1][2] Identifying patients who are most likely to respond to these inhibitors is crucial for their successful clinical implementation. This guide explores the leading biomarker candidates for predicting sensitivity to Sos1 inhibition.
The SOS1/SOS2 Protein Expression Ratio: A Key Determinant of Sensitivity
Emerging evidence, particularly in colorectal cancer (CRC), points to the ratio of SOS1 to its homolog SOS2 protein expression as a significant predictor of sensitivity to the Sos1 inhibitor BI-3406.[3][4] Studies have shown that a higher SOS1/SOS2 protein expression ratio is significantly associated with sensitivity to Sos1 inhibition.[3]
In patient-derived CRC organoids (PDOs), a SOS1/SOS2 protein expression ratio greater than 1, as determined by immunohistochemistry (IHC), was a better predictive marker for BI-3406 sensitivity than the KRAS mutation status alone.[3] This suggests that the relative abundance of these two GEFs can determine the dependency of cancer cells on Sos1 for RAS activation.
Table 1: Association of SOS1/SOS2 Protein Expression Ratio with BI-3406 Sensitivity in Colorectal Cancer Patient-Derived Organoids (PDOs)
| Biomarker | Patient Cohort | Method | Finding | p-value |
| SOS1/SOS2 Protein Expression Ratio > 1 | Colorectal Cancer PDOs | Immunohistochemistry (IHC) | Associated with sensitivity to BI-3406 | 0.03 |
| KRAS Mutation Status | Colorectal Cancer PDOs | Sequencing | Not significantly associated with sensitivity to BI-3406 | 1 |
Performance of Sos1 Inhibitors in Preclinical Models
Several small molecule inhibitors targeting the Sos1:KRAS interaction have been developed, including this compound, BI-3406, BAY-293, and MRTX0902. Their anti-proliferative activity has been evaluated across a range of cancer cell lines with varying KRAS mutation statuses. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency.
Table 2: IC50 Values of Sos1 Inhibitors in Various Cancer Cell Lines
| Sos1 Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| BAY-293 | K-562 | Chronic Myelogenous Leukemia | Wild-Type | 1,090 |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 995 | |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 3,480 | |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | 3,190 | |
| BxPC3 | Pancreatic Cancer | Wild-Type | 2,070 | |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 2,900 | |
| AsPC-1 | Pancreatic Cancer | G12D | 3,160 | |
| BI-3406 | NCI-H358 | Non-Small Cell Lung Cancer | G12C | 24 |
| DLD-1 | Colorectal Cancer | G13D | 36 | |
| A549 | Non-Small Cell Lung Cancer | G12S | 83-231 (for RAS-GTP inhibition) | |
| MRTX0902 | MKN1 | Gastric Cancer | Wild-Type (amplified) | 30 (cellular assay) |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR mutant | <250 | |
| PC9 | Non-Small Cell Lung Cancer | EGFR mutant | <250 | |
| LN229 | Glioblastoma | PTPN11 mutant | <250 | |
| OCI-AML5 | Acute Myeloid Leukemia | SOS1 mutant | <250 | |
| HCC1438 | Breast Cancer | NF1 mutant | <250 | |
| NCI-H508 | Colorectal Cancer | BRAF Class III mutant | <250 | |
| NCI-H1666 | Non-Small Cell Lung Cancer | BRAF Class III mutant | <250 |
Experimental Protocols
Accurate and reproducible biomarker analysis is paramount for clinical decision-making. Below are detailed methodologies for the key experiments cited in this guide.
Immunohistochemistry (IHC) for SOS1 and SOS2 Protein Expression
This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections to determine the expression levels of SOS1 and SOS2 proteins.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Transfer slides to 100% ethanol (2 x 3 minutes).
-
Hydrate through graded ethanol series: 95%, 70%, and 50% (3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM citrate buffer (pH 6.0).
-
Heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS (2 x 5 minutes).
-
Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash with PBS.
-
Incubate with a blocking serum (e.g., 10% normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibodies against SOS1 and SOS2 (at optimized dilutions) in a humidified chamber overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
-
Chromogen and Counterstaining:
-
Apply diaminobenzidine (DAB) substrate and monitor for color development.
-
Wash with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring:
-
The H-score can be calculated by summing the percentage of cells staining at each intensity level multiplied by the corresponding intensity score (0, 1+, 2+, or 3+). The SOS1/SOS2 ratio is then determined from the respective H-scores.
-
Cell Viability Assay (MTT/AlamarBlue) for IC50 Determination
This protocol describes a common method for assessing the effect of a compound on cell proliferation and calculating its IC50 value.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the Sos1 inhibitor.
-
Remove the culture medium and add fresh medium containing the different concentrations of the inhibitor to the wells. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
For AlamarBlue assay: Add AlamarBlue reagent to each well and incubate for 1-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
-
Data Acquisition:
-
Measure the absorbance (for MTT) or fluorescence (for AlamarBlue) using a plate reader.
-
-
IC50 Calculation:
-
Normalize the data to the vehicle-only control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
KRAS Mutation Detection
Several methods can be employed to detect KRAS mutations in tumor samples.
-
DNA Extraction:
-
Extract genomic DNA from FFPE tumor tissue or liquid biopsy samples using a commercially available kit.
-
-
Mutation Analysis Methods:
-
Sanger Sequencing: A traditional method for sequencing the relevant exons of the KRAS gene. It is less sensitive for detecting low-frequency mutations.
-
Pyrosequencing: A real-time sequencing method that is more sensitive than Sanger sequencing.
-
Real-time PCR-based assays (e.g., Scorpion-ARMS): Allele-specific PCR methods that are highly sensitive for detecting specific known mutations.
-
Next-Generation Sequencing (NGS): Allows for the simultaneous sequencing of multiple genes and can detect a wide range of mutations, including rare ones, with high sensitivity.
-
Visualizing the Path to Personalized Sos1 Inhibition
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the key concepts discussed in this guide.
Caption: The RAS/MAPK signaling pathway and the mechanism of action of Sos1 inhibitors.
Caption: Experimental workflow for the discovery of predictive biomarkers for Sos1 inhibitor sensitivity.
Caption: Logical relationship between the SOS1/SOS2 protein expression ratio and sensitivity to Sos1 inhibitors.
References
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Sos1-IN-6: A Comparative Look at a Novel SOS1 Inhibitor in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. In the realm of KRAS-mutant cancers, the Son of Sevenless 1 (SOS1) protein has emerged as a critical therapeutic target. This guide provides a comparative analysis of Sos1-IN-6, a potent SOS1 inhibitor, and contextualizes its activity against other known SOS1 inhibitors, supported by available experimental data and detailed methodologies.
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, which are frequently mutated in a wide array of human cancers. By facilitating the exchange of GDP for GTP on RAS, SOS1 triggers downstream signaling cascades, such as the MAPK pathway, that drive tumor cell proliferation and survival. Consequently, inhibiting the interaction between SOS1 and RAS presents a compelling strategy to thwart the progression of RAS-driven malignancies.
This compound: A Potent Inhibitor of the SOS1-KRAS Interaction
This compound has been identified as a potent inhibitor of the SOS1 protein. Biochemical assays have demonstrated its ability to disrupt the interaction between SOS1 and specific KRAS mutants. While comprehensive cross-cancer cell line screening data for this compound is not extensively available in the public domain, its inhibitory activity against key oncogenic KRAS mutations highlights its potential as a valuable research tool and a candidate for further therapeutic development.
Comparative Landscape of SOS1 Inhibitors
To understand the potential of this compound, it is crucial to compare it with other well-characterized SOS1 inhibitors, such as BI-3406 and BAY-293. These inhibitors have been evaluated in a broader range of cancer cell lines, providing a benchmark for the expected activity of novel SOS1-targeting compounds.
| Inhibitor | Target Interaction | IC50 (SOS1-KRAS G12D) | IC50 (SOS1-KRAS G12V) | Key Characteristics |
| This compound | SOS1-KRAS | 14.9 nM[1] | 73.3 nM[1] | Potent inhibitor of specific KRAS mutant interactions with SOS1. |
| BI-3406 | SOS1-KRAS | Not explicitly reported for G12D/V | Not explicitly reported for G12D/V | Orally bioavailable, potent, and selective; demonstrates synergy with MEK inhibitors.[2] |
| BAY-293 | SOS1-KRAS | Not explicitly reported for G12D/V | Not explicitly reported for G12D/V | A valuable chemical probe for studying SOS1-RAS biology. |
Note: IC50 values can vary depending on the specific assay conditions.
Activity of SOS1 Inhibitors Across Different Cancer Types
Extensive research on SOS1 inhibitors like BI-3406 has demonstrated their anti-proliferative activity in various cancer cell lines, particularly those harboring KRAS mutations. This provides a predictive framework for the potential applications of this compound.
| Cancer Type | Cell Lines | SOS1 Inhibitor Studied | Observed Effects |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H358 (KRAS G12C), A549 (KRAS G12S) | BI-3406 | Inhibition of RAS-GTP levels and cell proliferation.[2] |
| Colorectal Cancer (CRC) | SW620 (KRAS G12V), LoVo (KRAS G13D) | BI-3406 | Tumor growth inhibition in xenograft models.[2] |
| Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) | BI-3406 | Antitumor activity in xenograft models. |
The data suggests that SOS1 inhibitors are most effective in cancers that are dependent on the RAS-MAPK signaling pathway. The efficacy of this compound in these and other cancer types warrants further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize SOS1 inhibitors. These protocols can be adapted for the evaluation of this compound.
SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to measure the inhibitory effect of a compound on the protein-protein interaction between SOS1 and KRAS.
-
Reagents: Recombinant GST-tagged SOS1, His-tagged KRAS-GDP, Europium cryptate-labeled anti-GST antibody, and d2-labeled anti-His antibody.
-
Procedure:
-
Incubate SOS1 and KRAS-GDP in an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA) in a 384-well plate.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Add the HTRF detection antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours).
-
Read the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.
-
-
Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and used to determine the IC50 value of the inhibitor.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SOS1 inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blotting for Phospho-ERK
This technique is used to assess the inhibition of the downstream MAPK signaling pathway.
-
Cell Treatment and Lysis: Treat cancer cells with the SOS1 inhibitor for a defined period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: SOS1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Workflow for the Preclinical Evaluation of this compound.
Conclusion
This compound represents a promising addition to the growing arsenal of SOS1 inhibitors. Its potent activity against specific KRAS mutant-SOS1 interactions underscores its potential for further investigation in RAS-driven cancers. While direct comparative data across a wide range of cancer types is still emerging, the established efficacy of other SOS1 inhibitors provides a strong rationale for the continued exploration of this compound. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to validate and expand upon the initial findings, ultimately paving the way for novel therapeutic strategies in the fight against cancer.
References
A Comparative Analysis of SOS1 Inhibitors in Cancer Therapy
A detailed guide for researchers and drug development professionals on the statistical validation of the anti-tumor effects of prominent SOS1 inhibitors.
The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a key therapeutic target in oncology, primarily due to its role in activating RAS proteins, which are frequently mutated in various cancers. Inhibition of the SOS1-KRAS interaction prevents the loading of GTP onto RAS, thereby attenuating downstream oncogenic signaling. This guide provides a comparative analysis of the anti-tumor effects of three well-characterized SOS1 inhibitors: BI-3406, MRTX0902, and BAY-293, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of SOS1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of BI-3406, MRTX0902, and BAY-293 across various cancer cell lines and xenograft models.
Table 1: In Vitro Anti-proliferative Activity of SOS1 Inhibitors
| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| BI-3406 | Multiple G12/G13 mutants | G12C, G12D, G13D, G12V, G12S | 3D Proliferation | 9 - 220 | [1] |
| MRTX0902 | NCI-H1975 | EGFR mutant | 3D Cell Viability | <250 | [2] |
| LN229 | PTPN11 mutant | 3D Cell Viability | <250 | [2] | |
| OCI-AML5 | SOS1 mutant | 3D Cell Viability | <250 | [2] | |
| HCC1438 | NF1 mutant | 3D Cell Viability | <250 | [2] | |
| BAY-293 | K-562 | Wild-type KRAS | Proliferation | 1090 | [3] |
| MOLM-13 | Wild-type KRAS | Proliferation | 995 | [3] | |
| NCI-H358 | G12C | Proliferation | 3480 | [3] | |
| Calu-1 | G12C | Proliferation | 3190 | [3] | |
| BxPC3 | Wild-type KRAS | MTT Assay | 2070 ± 620 | [4] | |
| MIA PaCa-2 | G12C | MTT Assay | 2900 ± 760 | [4] | |
| AsPC-1 | G12D | MTT Assay | 3160 ± 780 | [4] |
Table 2: In Vivo Anti-tumor Efficacy of SOS1 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| MRTX0902 | NCI-H1435 (NF1 mutant) | NSCLC | 25 mg/kg BID | 50% | [5] |
| NCI-H1435 (NF1 mutant) | NSCLC | 50 mg/kg BID | 73% | [5] | |
| MIA PaCa-2 (KRAS G12C) | Pancreatic | 25 mg/kg BID | 41% | [5] | |
| MIA PaCa-2 (KRAS G12C) | Pancreatic | 50 mg/kg BID | 53% | [5] | |
| BI-3406 | MIA PaCa-2 (KRAS G12C) | Pancreatic | 50 mg/kg BID | Significant TGI | [6] |
| SW620 (KRAS G12V) | Colorectal | 50 mg/kg BID | Significant TGI | [6] | |
| LoVo (KRAS G13D) | Colorectal | 50 mg/kg BID | Significant TGI | [6] | |
| A549 (KRAS G12S) | NSCLC | 50 mg/kg BID | Significant TGI | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of SOS1 inhibitors.
Cell Proliferation and Viability Assays
Objective: To determine the concentration-dependent effect of SOS1 inhibitors on the proliferation and viability of cancer cell lines.
Protocol Outline (based on CellTiter-Glo® and MTT assays):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the SOS1 inhibitor (e.g., BI-3406, MRTX0902, or BAY-293) is prepared and added to the cells. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement:
-
CellTiter-Glo® (3D Viability): The reagent, which measures ATP levels as an indicator of cell viability, is added to each well. Luminescence is measured using a plate reader.
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at 450 nm.[4]
-
-
Data Analysis: The results are normalized to the vehicle-treated control cells, and IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated using non-linear regression analysis.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of SOS1 inhibitors in a living organism.
Protocol Outline:
-
Cell Implantation: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The SOS1 inhibitor is administered orally (e.g., twice daily, BID) at specified doses. The control group receives the vehicle.[5]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., daily or every other day). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate tests (e.g., Student's t-test).[5]
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of SOS1 inhibitors on downstream signaling pathways, such as the MAPK pathway.
Protocol Outline:
-
Cell Lysis: Cancer cells are treated with the SOS1 inhibitor for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., pERK, total ERK).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Mandatory Visualization
The following diagrams illustrate the SOS1 signaling pathway and a general experimental workflow for evaluating SOS1 inhibitors.
Caption: SOS1 Signaling Pathway and Point of Inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. verastem.com [verastem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
Comparative Proteomics of Cells Treated with Sos1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proteomic effects of targeting Son of sevenless homolog 1 (Sos1), a key guanine nucleotide exchange factor (GEF) for KRAS. While specific data for a compound designated "Sos1-IN-6" is not available in the public domain, this document synthesizes findings from studies on prominent Sos1 inhibitors and degraders, offering insights into their mechanisms of action and cellular impact.
This guide will focus on the broader class of Sos1 inhibitors and degraders, using available data to illustrate the expected outcomes of such treatments on the cellular proteome. We will explore the effects of these compounds on global protein expression and phosphorylation, providing a framework for evaluating novel Sos1-targeting agents.
Introduction to Sos1 Inhibition
Sos1 plays a critical role in the activation of RAS proteins by catalyzing the exchange of GDP for GTP.[1] In cancers driven by KRAS mutations, Sos1 activity is crucial for maintaining the oncogenic signaling cascade through pathways like the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways.[2] Therefore, inhibiting the interaction between Sos1 and KRAS is a promising therapeutic strategy.[2][3] Small molecule inhibitors like BAY-293 and BI-3406 have been developed to disrupt this interaction.[2][4] More recently, proteolysis-targeting chimeras (PROTACs) have been designed to induce the degradation of Sos1, offering an alternative therapeutic modality.[5][6]
Comparative Proteomic Analysis
Quantitative proteomics offers an unbiased approach to understanding the cellular response to drug treatment.[7][8] By analyzing changes in the proteome and phosphoproteome, researchers can identify on-target and off-target effects, elucidate mechanisms of action, and discover potential biomarkers of response and resistance.[9][10]
Global Proteome Changes
Treatment of cancer cells with Sos1 inhibitors or degraders is expected to lead to significant changes in the expression levels of proteins involved in various cellular processes. While specific datasets for a wide range of Sos1 inhibitors are limited, studies on related pathway inhibitors and Sos1 degraders provide insights into the anticipated proteomic shifts.
Table 1: Representative Proteomic Changes Following Treatment with a Sos1 Degrader (P7) in Colorectal Cancer (CRC) Cells [5]
| Protein | Function | Fold Change (P7 vs. Control) |
| Downregulated Proteins | ||
| SOS1 | Guanine Nucleotide Exchange Factor | Significant Decrease |
| Upregulated Proteins | ||
| ABCG1 | Cholesterol Transport | Increased |
| SCAP | SREBP Cleavage-Activating Protein | Increased |
Note: This table is illustrative, based on a study of a Sos1 degrader. The specific proteins and the magnitude of change will vary depending on the compound, cell type, and experimental conditions.
Phosphoproteomic Alterations
Inhibition of Sos1 is predicted to have a more immediate and profound impact on the phosphoproteome, particularly on proteins downstream of KRAS signaling.
Table 2: Predicted Phosphoproteomic Changes Following Sos1 Inhibition
| Phosphoprotein | Pathway | Expected Change in Phosphorylation |
| ERK1/2 | MAPK Signaling | Decreased |
| MEK1/2 | MAPK Signaling | Decreased |
| AKT | PI3K Signaling | Decreased |
| S6 Ribosomal Protein | mTOR Signaling | Decreased |
Signaling Pathways and Experimental Workflows
Visualizing the affected signaling pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.
Caption: The KRAS signaling pathway and the point of intervention for Sos1 inhibitors.
References
- 1. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 9. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic analyses identify targets, pathways, and cellular consequences of oncogenic KRAS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling Procedures for Sos1-IN-6
This document provides essential safety, handling, and disposal information for Sos1-IN-6, a potent Son of Sevenless 1 (SOS1) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure proper waste management.
Immediate Safety and Hazard Information
This compound is classified as having acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must be familiar with its hazards and utilize appropriate personal protective equipment (PPE).
Hazard Identification and Precautionary Measures
| Hazard Class | GHS Code | Signal Word | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | Warning | Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | H400 | Warning | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity (Category 1) | H410 | Warning | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) Proper PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Compatible protective gloves.[1]
-
Skin and Body Protection: Impervious clothing or lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust formation.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station must be available.[1]
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4] The primary disposal instruction is to send the material to an approved waste disposal plant.[1]
Workflow for this compound Waste Disposal
Caption: Workflow for the proper disposal of this compound waste.
Detailed Steps:
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Expired or unused pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Spill cleanup materials (absorbents, contaminated PPE).
-
The first rinse from cleaning any container that held the compound.[2]
-
-
Segregate Waste: Chemical wastes must be segregated by general waste type.[1] Store this compound waste separately from other incompatible waste streams like strong acids, bases, and oxidizers to prevent dangerous reactions.[1]
-
Select Appropriate Container:
-
Properly Label the Container:
-
As soon as waste is first added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[4]
-
Clearly list all chemical constituents by their full name (e.g., "this compound," "DMSO," etc.). Do not use abbreviations.[4]
-
Indicate the relevant hazards (e.g., "Toxic," "Ecotoxic").
-
-
Store Waste Safely:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[1][5]
-
Use secondary containment (e.g., a larger, chemically resistant bin or tray) to contain any potential leaks.[2][4]
-
Keep the waste container closed at all times except when you are actively adding waste.[1][2]
-
-
Arrange for Pickup:
Technical Data and Experimental Context
This compound is a potent inhibitor of SOS1, a guanine nucleotide exchange factor (GEF) that activates KRAS by facilitating the exchange of GDP for GTP.[6] By disrupting the protein-protein interaction between SOS1 and KRAS, it blocks downstream signaling in the MAPK/ERK pathway, which is often hyperactivated in cancers with KRAS mutations.[1][7]
Inhibitory Activity of this compound
| Target Interaction | IC₅₀ Value | Reference |
| SOS1-G12D | 14.9 nM | [6] |
| SOS1-G12V | 73.3 nM | [6] |
Signaling Pathway Inhibition by this compound
This compound acts upstream of KRAS in the canonical RTK/MAPK signaling cascade. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits the MAPK pathway by disrupting the SOS1-KRAS interaction.
Cited Experimental Protocols
The efficacy of SOS1 inhibitors and degraders is often evaluated using immunoblotting to measure protein degradation and cell viability assays to determine anti-proliferative effects.[8]
General Protocol: Immunoblotting for SOS1 Degradation
This protocol provides a general method for assessing the degradation of the SOS1 protein in cancer cell lines after treatment with a compound like this compound or a related degrader.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., SW620 colorectal cancer cells) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the SOS1 inhibitor or degrader (e.g., 1 µM) for a specified time, such as 6 hours.[8] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C.
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the SOS1 protein level to the loading control and compare the levels in treated samples to the vehicle control to determine the percentage of degradation.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Sos1-IN-6
Essential safety protocols and logistical plans are critical for the secure and effective handling of the potent SOS1 inhibitor, Sos1-IN-6. This guide provides detailed personal protective equipment (PPE) requirements, operational workflows, and disposal procedures to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a chemical compound utilized in laboratory research. The safety data sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is paramount to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE) for this compound
A multi-layered approach to personal protection is necessary when handling this compound. This includes comprehensive protection for the eyes, hands, and body, as well as respiratory protection when warranted.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent accidental splashes or contact of the compound with the eyes.[1] |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene) | To avoid direct skin contact.[1] For handling hazardous drugs, it is often recommended to use two pairs of chemotherapy-grade gloves.[2] |
| Body Protection | Impervious clothing, such as a lab coat or gown | To protect the skin from potential spills and contamination.[1] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Required when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form.[3] Use in a well-ventilated area or with local exhaust ventilation is also crucial.[1][3] |
Operational Workflow for Handling this compound
A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
